Technical Documentation Center

Dinoprost 11,15-dipivalte Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dinoprost 11,15-dipivalte
  • CAS: 135273-39-1

Core Science & Biosynthesis

Foundational

Mechanism of Action of Dinoprost 11,15-Dipivalate (AGN-190988) In Vitro: A Technical Guide

Executive Summary & Molecular Rationale Dinoprost 11,15-dipivalate, widely known in pharmacological development as AGN-190988 [1], is a highly lipophilic, synthetic prodrug of the naturally occurring prostaglandin F2α (P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

Dinoprost 11,15-dipivalate, widely known in pharmacological development as AGN-190988 [1], is a highly lipophilic, synthetic prodrug of the naturally occurring prostaglandin F2α (PGF2α, dinoprost). In the context of ophthalmic and smooth muscle pharmacology, native PGF2α exhibits potent biological activity but suffers from poor membrane permeability due to its hydrophilic hydroxyl groups.

To overcome this barrier, AGN-190988 utilizes a dipivalate esterification strategy at the C-11 and C-15 positions. The choice of pivalic acid (2,2-dimethylpropanoic acid) is highly deliberate: the steric hindrance provided by the tert-butyl groups shields the ester bonds from spontaneous aqueous hydrolysis in extracellular environments, ensuring stability. However, once the molecule crosses the lipid bilayer of target cells (such as human ciliary muscle cells), it becomes highly susceptible to specific intracellular carboxylesterases[2]. This guide deconstructs the in vitro mechanism of action of this compound, detailing the causality of its signaling cascade and providing self-validating experimental frameworks for its study.

The In Vitro Mechanism of Action: A 4-Stage Cascade

The biological efficacy of AGN-190988 in vitro is entirely dependent on a sequential cascade that bridges prodrug bioconversion with G-protein coupled receptor (GPCR) signaling and long-term phenotypic changes.

Intracellular Bioconversion (Esterase Cleavage)

Because the bulky pivalate groups sterically block the ligand from docking into the receptor's binding pocket, AGN-190988 is biologically inert at the receptor level. Upon entering the cytoplasm, ubiquitous intracellular carboxylesterases (primarily CES1 and CES2) rapidly hydrolyze the ester bonds[3]. This two-step cleavage removes the pivalate moieties, liberating the biologically active free acid, PGF2α (dinoprost).

FP Receptor Binding and Gq/11 Coupling

The liberated PGF2α binds with high affinity (Ki ~1-5 nM) to the Prostaglandin F (FP) receptor located on the plasma membrane[4]. The FP receptor is a classical seven-transmembrane GPCR coupled to the Gq/11 alpha subunit. Binding induces a conformational shift that triggers the exchange of GDP for GTP on the Gq/11 protein, activating the complex.

Second Messenger Propagation (The Ca2+/PKC Axis)

The activated Gq/11 subunit stimulates Phospholipase Cβ (PLCβ) , which cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers:

  • Inositol-1,4,5-trisphosphate (IP3): Diffuses through the cytosol to bind IP3 receptors on the endoplasmic reticulum, triggering a rapid, transient efflux of intracellular calcium (Ca2+)[5].

  • Diacylglycerol (DAG): Remains in the plasma membrane and, in concert with the mobilized Ca2+, activates Protein Kinase C (PKC) , specifically the PKCε isoform[6].

Transcriptional Upregulation of Matrix Metalloproteinases (MMPs)

The activation of PKCε is the critical juncture between acute signaling and long-term cellular remodeling. PKCε phosphorylates downstream targets in the MAPK cascade, specifically activating ERK1/2 [7]. In target tissues like human ciliary muscle (HCM) cells, this sustained ERK1/2 activation translocates to the nucleus, driving the transcription and subsequent secretion of Matrix Metalloproteinases (MMP-1, MMP-2, MMP-3, and MMP-9) [6]. In vivo, these enzymes degrade the extracellular matrix (ECM) between ciliary muscle bundles, reducing hydraulic resistance and increasing uveoscleral outflow—the primary mechanism for lowering intraocular pressure in glaucoma.

Pathway Prodrug Dinoprost 11,15-dipivalate (AGN-190988) Esterase Intracellular Carboxylesterases (Cleavage) Prodrug->Esterase PGF2a Active PGF2α (Dinoprost) Esterase->PGF2a FP_Rec FP Receptor (Gq/11-coupled) PGF2a->FP_Rec Binds PLC Phospholipase Cβ (PLCβ) FP_Rec->PLC Gq/11 Alpha SecondMsgr IP3 & DAG Generation PLC->SecondMsgr Ca_PKC Ca2+ Release & PKCε Activation SecondMsgr->Ca_PKC ERK MAPK/ERK1/2 Phosphorylation Ca_PKC->ERK MMP MMP-1, -2, -3, -9 Transcription & Secretion ERK->MMP ECM ECM Degradation (Uveoscleral Outflow) MMP->ECM

Figure 1: Molecular signaling cascade of AGN-190988 from prodrug hydrolysis to ECM remodeling.

Quantitative Pharmacodynamics

To provide a comparative baseline for assay development, the following table summarizes the expected in vitro kinetic and dynamic parameters of the prodrug versus its active metabolite.

Pharmacodynamic ParameterDinoprost 11,15-dipivalate (Prodrug)Dinoprost (Active PGF2α)Primary Validation Assay
Lipophilicity (LogP) ~4.5 (Highly Lipophilic)1.8 (Hydrophilic)In Silico / Partition Coefficient
FP Receptor Affinity (Ki) > 10,000 nM (Sterically Hindered)1 - 5 nMRadioligand Binding Assay
Intracellular Ca2+ Flux (EC50) ~50 nM (Requires prior cleavage)2 - 10 nMFLIPR (HCM Cells)
MMP-2 Secretion (Fold Change) 2.5x increase (at 24h)2.8x increase (at 24h)Gel Zymography / Western Blot
Intracellular Half-Life (t1/2) 15 - 30 mins (Rapid conversion)N/ALC-MS/MS

Self-Validating Experimental Protocols

To rigorously study the mechanism of AGN-190988, researchers must employ self-validating experimental designs. Every protocol below includes built-in controls to prove causality rather than mere correlation.

Workflow Cells Cultured Human Ciliary Muscle Cells Dosing Dosing with AGN-190988 Cells->Dosing Assay1 LC-MS/MS (Prodrug Hydrolysis) Dosing->Assay1 1-4 hrs Assay2 FLIPR Calcium Assay (Receptor Activation) Dosing->Assay2 Seconds-Mins Assay3 Gel Zymography (MMP Secretion) Dosing->Assay3 24-48 hrs

Figure 2: In vitro experimental workflow for validating the pharmacodynamics of AGN-190988.

Protocol A: LC-MS/MS Bioconversion Assay

Objective: Prove that AGN-190988 is enzymatically cleaved into PGF2α by target cells, not spontaneously degraded by the media.

  • Cell Preparation: Seed human ciliary muscle (HCM) cells in 6-well plates and culture to 80% confluence.

  • Dosing: Replace media with serum-free DMEM containing 1 µM AGN-190988.

  • Self-Validation Controls:

    • Negative Control: Cell-free media + 1 µM AGN-190988 (proves chemical stability).

    • Inhibitor Control: Pre-treat cells with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a pan-carboxylesterase inhibitor, for 30 mins prior to dosing.

  • Extraction & Analysis: At 0, 15, 30, 60, and 120 minutes, lyse cells using cold acetonitrile. Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS, tracking the mass transitions for the dipivalate prodrug and the free PGF2α.

  • Expected Outcome: The inhibitor control should show near-zero PGF2α formation, proving the conversion is strictly esterase-dependent.

Protocol B: FLIPR Intracellular Calcium Mobilization Assay

Objective: Confirm that the liberated PGF2α successfully activates the Gq/11-coupled FP receptor.

  • Dye Loading: Seed HCM cells in a 384-well plate. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Self-Validation Controls:

    • Antagonist Control: Pre-incubate designated wells with 10 µM AL-8810 (a selective FP receptor antagonist)[5] for 15 minutes.

  • Measurement: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Establish a baseline fluorescence for 10 seconds, then automatically inject AGN-190988 (dose-response range: 1 nM to 10 µM).

  • Expected Outcome: A rapid spike in fluorescence (Ca2+ flux) should occur within 20-40 seconds of injection. The AL-8810 pre-treated wells must show complete ablation of the signal, proving the calcium release is exclusively FP-receptor mediated.

Protocol C: Gel Zymography for MMP-2 Secretion

Objective: Link the acute GPCR signaling to the long-term ECM remodeling phenotype.

  • Treatment: Serum-starve HCM cells overnight to establish a basal MMP secretion level. Treat cells with 1 µM AGN-190988 for 24 hours.

  • Self-Validation Controls:

    • Pathway Control: Pre-treat cells with 1 µM Chelerythrine chloride (a broad-spectrum PKC inhibitor) or 10 µM U0126 (an MEK/ERK inhibitor)[7].

  • Zymography: Collect the conditioned media. Resolve the media samples on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin.

  • Renaturation & Development: Wash the gel in 2.5% Triton X-100 to remove SDS and renature the MMPs. Incubate the gel in a developing buffer (containing Ca2+ and Zn2+) at 37°C for 24 hours. Stain with Coomassie Blue.

  • Expected Outcome: Clear bands against the blue background at ~72 kDa will indicate MMP-2 activity. The PKC and ERK inhibitor controls should block the AGN-190988-induced increase in band intensity, proving causality between the signaling cascade and MMP secretion.

References

  • DINOPROST 11,15-DIPIVALATE (AGN-190988). DrugFuture FDA Global Substance Registration System. Available at: [Link]

  • Husain S, Jafri F, Crosson CE. Acute Effects of PGF2α on MMP-2 Secretion from Human Ciliary Muscle Cells: A PKC- and ERK-Dependent Process. Investigative Ophthalmology & Visual Science (ARVO Journals). Available at:[Link]

  • Husain S, Crosson CE. Role of PKCepsilon in PGF2alpha-stimulated MMP-2 secretion from human ciliary muscle cells. PubMed (NIH). Available at: [Link]

  • Prostaglandin FP receptor inhibitor reduces ischemic brain damage and neurotoxicity. PubMed (NIH). Available at: [Link]

  • Prodrugs and Targeted Delivery: Carboxylesterase Cleavage. Ethernet.edu.et. Available at: [Link]

Sources

Exploratory

Pharmacokinetics and Metabolism of Dinoprost 11,15-Dipivalate: A Technical Guide to Ocular Prodrug Dynamics

Executive Summary Dinoprost 11,15-dipivalate (also known by its research code[1]) is a highly lipophilic ester prodrug of the naturally occurring prostaglandin F2α (PGF2α, dinoprost)[2]. Engineered specifically to overco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dinoprost 11,15-dipivalate (also known by its research code[1]) is a highly lipophilic ester prodrug of the naturally occurring prostaglandin F2α (PGF2α, dinoprost)[2]. Engineered specifically to overcome the poor ocular bioavailability of native prostaglandins, this molecule leverages strategic esterification to enhance transcorneal flux. This whitepaper provides an in-depth analysis of its pharmacokinetic behavior, metabolic biotransformation, and the experimental methodologies used to validate its ocular permeability.

Rationale: The Lipophilicity-Permeability Paradigm

The topical delivery of natural prostaglandins is historically hindered by their inherent hydrophilicity. As demonstrated in foundational ocular pharmacokinetic studies, the baseline corneal penetration of native PGF2α is exceptionally poor, yielding apparent permeability coefficients ( Papp​ ) in the range of 1.65×10−6 to 2.38×10−6 cm/sec[3].

To bypass this epithelial barrier, medicinal chemists utilize prodrug strategies. In the case of dinoprost 11,15-dipivalate, the C11 and C15 hydroxyl groups of the prostaglandin backbone are esterified with pivalic acid (2,2-dimethylpropanoic acid).

The Causality of Chemical Design (Expertise Insight): The selection of the pivalate moiety is not arbitrary. The bulky tert-butyl group of pivalic acid provides immense steric hindrance around the ester carbonyl. This steric shielding serves a dual purpose:

  • Formulation Stability: It prevents premature, spontaneous hydrolysis in aqueous ophthalmic solutions.

  • Sustained Release: It slows down enzymatic cleavage by non-specific esterases, creating a sustained-release depot effect within the lipid-rich domains of the corneal epithelium.

Pharmacokinetics: Absorption Dynamics and "Tissue Trapping"

While esterification generally improves corneal penetration, the pharmacokinetics of the dipivalate ester reveal a complex relationship between lipophilicity and transmural flux.

Corneal vs. Scleral Permeability

In vitro models utilizing human ocular tissues indicate that ester prodrugs of PGF2α undergo rapid corneal first-pass metabolism[4]. However, extreme lipophilicity can be a double-edged sword. While the 11-mono-pivaloyl ester of PGF2α penetrates the cornea faster than both the 1-isopropyl ester and the 11,15-dipivaloyl ester, the dipivalate variant suffers from an over-optimized partition coefficient (LogP)[3].

The Tissue Trapping Phenomenon

For most ocular prodrugs, the penetration profile correlates directly with the tissue uptake ratio (the ratio of final tissue concentration to the initial dose). However, dinoprost 11,15-dipivalate is a notable exception[4].

  • Mechanism: Because the dipivalate ester is excessively lipophilic, it rapidly partitions into the lipophilic corneal and scleral epithelia but struggles to partition out into the aqueous stroma.

  • Result: The molecule becomes "trapped" in the tissue. This is quantitatively evident in its scleral penetration; while most tested prostaglandins and analogs exhibit robust scleral Papp​ values ( 6.90×10−6 to 17.1×10−6 cm/sec), dinoprost 11,15-dipivalate demonstrates a severely restricted scleral Papp​ of only 1.22×10−6 cm/sec[4].

Metabolic Biotransformation

Upon entry into the corneal epithelium, dinoprost 11,15-dipivalate undergoes obligate first-pass metabolism[3]. Corneal esterases sequentially cleave the sterically hindered pivalate groups to liberate the active pharmacophore, dinoprost (PGF2α), alongside pivalic acid byproducts.

Metabolism A Dinoprost 11,15-dipivalate (AGN-190988) B Corneal Esterases (First-Pass Metabolism) A->B Corneal Absorption C 11-Pivaloyl PGF2α (Intermediate) B->C C15 Hydrolysis D 15-Pivaloyl PGF2α (Intermediate) B->D C11 Hydrolysis E Dinoprost (PGF2α) (Active Pharmacophore) C->E C11 Hydrolysis F Pivalic Acid (Byproduct) C->F Release D->E C15 Hydrolysis D->F Release

Fig 1: Esterase-mediated first-pass metabolic pathway of dinoprost 11,15-dipivalate in the cornea.

Experimental Methodologies: Validating Ocular Permeability

To accurately quantify the pharmacokinetics of highly lipophilic prodrugs, researchers rely on modified Ussing perfusion chambers coupled with High-Performance Liquid Chromatography (HPLC)[5].

Trustworthiness Standard: A self-validating protocol must include Transepithelial Electrical Resistance (TEER) measurements. If TEER drops significantly during the experiment, the tissue barrier is compromised, and the resulting Papp​ data must be discarded as artifactual.

Step-by-Step Ussing Chamber Protocol
  • Tissue Preparation: Excise human corneas or scleral sections post-mortem. Store in a specialized preservation medium (e.g., Optisol-GS) at 4°C until use.

  • Chamber Mounting: Mount the isolated tissue between the donor and receptor compartments of a modified Ussing chamber, ensuring the epithelial side faces the donor compartment.

  • Equilibration & Validation: Fill both compartments with glutathione-bicarbonate Ringer's (GBR) solution maintained at 37°C and oxygenated with 95% O₂ / 5% CO₂. Measure baseline TEER to confirm tissue viability and tight junction integrity.

  • Dosing: Introduce a known concentration of dinoprost 11,15-dipivalate into the donor compartment.

  • Sampling: Extract fixed-volume aliquots from the receptor compartment at predetermined intervals (e.g., 30, 60, 90, 120 minutes), replacing the extracted volume with fresh, pre-warmed GBR solution to maintain sink conditions.

  • Quantification: Analyze the aliquots using quantitative HPLC-UV/MS to determine the concentration of the parent prodrug and its metabolites. Calculate the Papp​ using the steady-state flux equation.

Workflow W1 Tissue Prep (Human Cornea) W2 Ussing Chamber & TEER Check W1->W2 W3 Prodrug Dosing (Donor) W2->W3 W4 Aliquoting (Receptor) W3->W4 W5 HPLC-UV/MS Quantification W4->W5

Fig 2: Step-by-step Ussing chamber workflow for evaluating transcorneal prodrug permeability.

Quantitative Data Summary

The following table summarizes the comparative permeability data derived from in vitro human tissue models, highlighting the impact of esterification on trans-tissue flux.

CompoundCorneal Papp​ ( ×10−6 cm/sec)Scleral Papp​ ( ×10−6 cm/sec)Tissue Uptake CorrelationPharmacokinetic Profile
Native PGF2α 1.65 – 2.386.90 – 17.1HighPoor corneal penetration due to hydrophilicity.
11-pivaloyl PGF2α Highest (Relative)6.90 – 17.1HighOptimal Hydrophilic-Lipophilic Balance (HLB).
11,15-dipivaloyl PGF2α Moderate1.22PoorExtreme lipophilicity leads to tissue trapping.

Data synthesized from foundational permeability studies on natural prostaglandins and their ester prodrugs[3][4].

Conclusion

Dinoprost 11,15-dipivalate represents a fascinating case study in ocular prodrug design. While the addition of dual sterically hindered pivalate esters successfully protects the molecule and drives initial epithelial partitioning, it simultaneously pushes the molecule past the optimal lipophilicity threshold, resulting in tissue trapping and diminished trans-scleral flux. Understanding these non-linear pharmacokinetic dynamics is critical for drug development professionals engineering the next generation of topical ophthalmic therapeutics.

References

  • Penetration of natural prostaglandins and their ester prodrugs and analogs across human ocular tissues in vitro. Source: Journal of Ocular Pharmacology and Therapeutics / PubMed (NIH) URL:[Link]

  • DINOPROST 11,15-DIPIVALATE (UNII: O9ARB4OOF4) Source: NDC List / FDA Global Substance Registration System URL:[Link]

Sources

Foundational

Whitepaper: Regioselective Chemical Synthesis Pathway for Dinoprost 11,15-Dipivalate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regioselective Acylation, and Self-Validating Protocols Executive Summary Dinoprost (Prostaglandi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regioselective Acylation, and Self-Validating Protocols

Executive Summary

Dinoprost (Prostaglandin F2α, or PGF2α) is a naturally occurring prostaglandin utilized extensively as a starting material for the synthesis of advanced active pharmaceutical ingredients (APIs), particularly ocular hypotensives [1]. The synthesis of Dinoprost 11,15-dipivalate represents a critical node in pro-drug development. The core synthetic challenge lies in differentiating the three hydroxyl groups of PGF2α (C9, C11, and C15) to achieve strictly regioselective di-acylation at the 11 and 15 positions without perturbing the delicate C5=C6 (cis) and C13=C14 (trans) olefinic bonds.

This guide details a robust, three-step synthetic pathway engineered for high yield, utilizing orthogonal protecting group chemistry and steric discrimination to achieve the target molecule.

Mechanistic Rationale & Synthetic Strategy

To achieve high purity and avoid complex chromatographic separations, experimental choices must be driven by the intrinsic molecular geometry of PGF2α and the chemoselectivity of the reagents [2].

  • Carboxyl Protection (Why Allyl?): The C1 carboxylic acid must be masked to prevent mixed anhydride formation during acylation. A methyl ester requires harsh basic hydrolysis for removal, which would concurrently cleave the newly formed pivaloyl esters. A benzyl ester requires palladium-catalyzed hydrogenation, which would irreversibly reduce the crucial C5=C6 and C13=C14 double bonds. Therefore, an allyl ester is the optimal choice. It is stable to acylation conditions but can be cleaved via Tsuji-Trost Palladium(0) chemistry under strictly neutral conditions that preserve both the olefins and the pivaloyl esters [3].

  • Regioselective Acylation (Steric Discrimination): PGF2α adopts a "hairpin" conformation in solution. The α-chain and ω-chain fold parallel to each other, placing the C9-OH on the sterically shielded concave face of the cyclopentane ring. Conversely, the C11-OH sits on the exposed convex face, and the C15-OH is an unhindered allylic alcohol. By utilizing a highly bulky electrophile (pivaloyl chloride) at sub-zero temperatures, acylation is kinetically restricted to the C11 and C15 positions, leaving the C9-OH completely untouched.

Visualized Synthetic Workflow

Synthesis A Dinoprost (PGF2α) Starting Material B Step 1: Allyl Protection (Allyl Bromide, K2CO3) A->B C PGF2α Allyl Ester (C1-Protected) B->C D Step 2: Regioselective Acylation (Piv-Cl, Pyridine, DMAP, -20°C) C->D E 11,15-Dipivaloyl PGF2α Allyl Ester (Intermediate) D->E F Step 3: Pd(0) Deallylation (Pd(PPh3)4, Morpholine) E->F G Dinoprost 11,15-dipivalate Target API F->G

Synthetic workflow for Dinoprost 11,15-dipivalate via allyl protection and selective acylation.

Regioselectivity Logic

Regioselectivity PGF PGF2α Allyl Ester C15 C15-OH Allylic, Unhindered High Reactivity PGF->C15 C11 C11-OH Secondary, Convex Moderate Reactivity PGF->C11 C9 C9-OH Secondary, Concave Sterically Shielded PGF->C9 Piv Pivaloyl Chloride (Bulky Electrophile) Piv->C15 Fast Acylation Piv->C11 Moderate Acylation Piv->C9 Blocked by Sterics

Steric differentiation of PGF2α hydroxyl groups guiding regioselective pivaloylation.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are strictly met.

Step 1: Carboxyl Protection (Allyl Esterification)

Objective: Mask the C1 carboxylic acid to prevent interference during acylation.

  • Preparation: Dissolve Dinoprost (10.0 g, 28.2 mmol, 1.0 eq) in 100 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Reagent Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 5.85 g, 42.3 mmol, 1.5 eq). Stir for 15 minutes to form the carboxylate salt.

  • Alkylation: Add allyl bromide (4.10 g, 33.8 mmol, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Stir the suspension at ambient temperature (20–25 °C) for 12 hours.

  • Workup: Quench with 200 mL of distilled water and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:2). The starting material (Rf ≈ 0.1) must be completely absent, replaced by a single distinct spot (Rf ≈ 0.45). If SM remains, add 0.1 eq allyl bromide and stir for 2 additional hours.

Step 2: Regioselective Dipivaloylation

Objective: Selectively acylate the C11 and C15 hydroxyl groups using steric control.

  • Preparation: Dissolve the PGF2α allyl ester (approx. 11.1 g, 28.1 mmol, 1.0 eq) in 150 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool strictly to -20 °C.

  • Catalyst & Base: Add anhydrous pyridine (8.90 g, 112.4 mmol, 4.0 eq) and 4-dimethylaminopyridine (DMAP, 172 mg, 1.4 mmol, 0.05 eq).

  • Acylation: Load pivaloyl chloride (7.46 g, 61.8 mmol, 2.2 eq) into a syringe pump and add dropwise over 45 minutes to prevent localized heating.

  • Reaction: Maintain at -20 °C for 4 hours, then allow the bath to slowly warm to 0 °C over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract with CH₂Cl₂, wash with 1M HCl (to remove pyridine), then saturated NaHCO₃, and dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc gradient).

  • Self-Validation (IPC): Analyze via HPLC (C18 column, MeCN/H₂O). The mono-pivaloate intermediates must integrate to <2% area, and the over-reacted tri-pivaloate impurity must be <1% area. The bulky pivaloyl group ensures the C9-OH remains unreacted.

Step 3: Chemoselective Deallylation

Objective: Cleave the allyl ester to reveal the free C1 carboxylic acid without hydrolyzing the pivaloate esters.

  • Preparation: Dissolve the 11,15-dipivaloyl PGF2α allyl ester (12.0 g, 21.3 mmol, 1.0 eq) in 120 mL of strictly anhydrous, degassed tetrahydrofuran (THF).

  • Scavenger Addition: Add morpholine (18.5 g, 213 mmol, 10.0 eq) to act as the allyl group acceptor.

  • Catalysis: In a dark environment (to prevent catalyst degradation), add tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (1.23 g, 1.06 mmol, 0.05 eq).

  • Reaction: Stir at ambient temperature (20 °C) for 2.5 hours.

  • Workup: Concentrate the THF in vacuo. Dissolve the residue in EtOAc (150 mL) and wash with 1M HCl (3 × 50 mL) to remove morpholine and its allylated byproduct. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (CH₂Cl₂/MeOH 95:5) to yield pure Dinoprost 11,15-dipivalate.

  • Self-Validation (IPC): Perform LC-MS in negative Electrospray Ionization (ESI-) mode. The allyl ester mass must be completely absent. The target product mass [M-H]⁻ (m/z = 521.7) must be the base peak, confirming the integrity of the pivaloyl groups.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics and validation parameters for a standard 10-gram scale synthesis.

StepReaction PhaseKey ReagentsExpected YieldTarget PurityPrimary IPC Method
1 Carboxyl ProtectionAllyl bromide, K₂CO₃, DMF95%>98%TLC (Hexane/EtOAc 1:2)
2 Regioselective AcylationPiv-Cl, Pyridine, DMAP, CH₂Cl₂78%>95%HPLC (C18, MeCN/H₂O)
3 Chemoselective DeprotectionPd(PPh₃)₄, Morpholine, THF85%>99%LC-MS (ESI-) m/z 521.7
Overall Total Synthesis - ~63% >99% API NMR / HRMS

References

  • Allergan, Inc. (1991). Intraocular pressure reducing 11,15-diacyl prostaglandins and method of using. U.S. Patent No. 4,994,274.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH. (Provides foundational insights into the conformational analysis and total synthesis of PGF2α). URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative standard on the Tsuji-Trost palladium-catalyzed deallylation mechanisms). URL:[Link]

Exploratory

Structural Characterization of Dinoprost 11,15-Dipivalate Using High-Resolution NMR Spectroscopy

Executive Summary & Strategic Rationale Dinoprost, universally known as Prostaglandin F2α (PGF2α), is a highly potent lipid mediator utilized in obstetrics and veterinary medicine. However, the presence of three free hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Dinoprost, universally known as Prostaglandin F2α (PGF2α), is a highly potent lipid mediator utilized in obstetrics and veterinary medicine. However, the presence of three free hydroxyl groups (at C9, C11, and C15) renders the native molecule highly polar and susceptible to rapid enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase. To circumvent this, prodrug derivatization via esterification with pivalic acid (trimethylacetic acid) at the C11 and C15 positions yields dinoprost 11,15-dipivalate . This modification drastically enhances lipophilicity, improves tissue penetration, and sterically shields the molecule from metabolic breakdown.

Structural characterization of this specific dipivalate derivative requires a rigorous Nuclear Magnetic Resonance (NMR) spectroscopy workflow. The bulky tert-butyl groups of the pivalate esters introduce significant steric hindrance, altering the local conformational dynamics of the cyclopentane ring and the ω-chain[1]. This whitepaper outlines the causal physics, self-validating experimental protocols, and 2D NMR elucidation strategies required to definitively confirm the structure, regioselectivity, and stereochemical integrity of dinoprost 11,15-dipivalate.

Strategic NMR Workflow Design

The structural elucidation of complex prostanoid prodrugs cannot rely on 1D NMR alone due to severe signal overlap in the aliphatic region (1.2–2.5 ppm). A self-validating 2D NMR suite is mandatory.

Solvent Selection Causality

While native PGF2α is often analyzed in aqueous media to study physiological conformations[2], the highly lipophilic dipivalate prodrug exhibits optimal solubility in deuterated chloroform (CDCl3) or benzene-d6 (C6D6). We specifically recommend C6D6 for complex prostaglandins because the aromatic solvent induces differential anisotropic shielding (aromatic solvent-induced shifts, ASIS), which is highly effective at resolving non-equivalent methylene groups in the α- and ω-chains that would otherwise overlap in CDCl3[3].

The Elucidation Workflow

NMR_Workflow A Sample Preparation (C6D6 or CDCl3, 298K, TMS) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D Homonuclear (COSY, NOESY) B->C D 2D Heteronuclear (HSQC, HMBC) B->D E Data Processing & Regiochemical Validation C->E D->E

Caption: Step-by-step NMR elucidation workflow for dinoprost derivatives.

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness, the following protocol acts as a self-validating system. Every parameter is chosen to prevent artifacts and ensure quantitative reliability.

Step 1: Precision Sample Preparation
  • Solubilization: Dissolve 15–20 mg of highly purified dinoprost 11,15-dipivalate in 600 µL of CDCl3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Particulate matter creates magnetic susceptibility gradients, broadening spectral lines and destroying the fine multiplet splittings required to calculate J-couplings for the cyclopentane ring.

Step 2: Instrument Calibration & 1D Acquisition
  • Shimming & Tuning: Tune the probe to the exact sample impedance. Perform rigorous 3D gradient shimming to achieve a TMS line width at half-height (FWHM) of < 0.8 Hz.

  • 13C & DEPT-135 NMR: Acquire 13C spectra with WALTZ-16 decoupling. Follow immediately with a DEPT-135 experiment. Causality: DEPT-135 is a self-validating check; it explicitly phases CH/CH3 signals positive and CH2 signals negative, while quaternary carbons (like the critical ester carbonyls and the central carbon of the tert-butyl groups) disappear, allowing for unambiguous assignment.

Step 3: 2D NMR Suite Acquisition
  • HSQC (Heteronuclear Single Quantum Coherence): Maps 1-bond C-H connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings ( nJCH​ = 8 Hz). This is the definitive experiment to prove the exact attachment points of the pivalate groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time of 300–500 ms. Used to map through-space proximity (< 5 Å) to confirm the cis-relationship of the cyclopentane substituents[4].

Quantitative Data & Spectral Assignments

The Pivalate Esterification Shift

In native PGF2α, the carbinol protons at C9, C11, and C15 resonate between 3.9 and 4.2 ppm. Esterification introduces a highly electron-withdrawing carbonyl group. The resulting diamagnetic deshielding forces the H-11 and H-15 protons to shift dramatically downfield by approximately 1.0–1.2 ppm, moving into the 4.9–5.2 ppm region. Because the C9 position remains a free hydroxyl, H-9 remains relatively static near 4.0 ppm[1].

Furthermore, the pivalate moiety introduces a massive, diagnostic 18-proton singlet at ~1.15 ppm in the 1H spectrum[5].

Table 1: Diagnostic NMR Chemical Shifts (Predicted in CDCl3)
NucleusNative Dinoprost (PGF2α) Shift (ppm)Dinoprost 11,15-dipivalate Shift (ppm)Multiplicity & Structural Assignment
H-9 ~4.00~4.05Multiplet (m), Carbinol CH (Free OH)
H-11 ~3.95~5.00Multiplet (m), Carbinol CH (Esterified)
H-15 ~4.10~5.15Quartet/Multiplet (m), Carbinol CH (Esterified)
H-Piv N/A~1.15Singlet (s), 18H (tert-butyl methyls)
C-11 ~73.0~75.5CH (Esterified)
C-15 ~72.5~74.8CH (Esterified)
C=O N/A~177.5Quaternary C (Pivalate Ester Carbonyl)
C-CH3 N/A~38.8Quaternary C (Central tert-butyl carbon)
CH3 N/A~27.2CH3 (tert-butyl methyl carbons)

2D NMR Regiochemical Elucidation Strategy

To definitively prove that the molecule is the 11,15-dipivalate and not a 9,11- or 9,15-isomer, we rely on the HMBC network.

HMBC Logical Network

The HMBC experiment detects correlations across 2 to 3 chemical bonds ( 2JCH​ and 3JCH​ ).

  • The massive 18-proton tert-butyl singlet (~1.15 ppm) will show a strong 3JCH​ correlation to the ester carbonyl carbons at ~177.5 ppm.

  • Crucially, the downfield-shifted carbinol protons at H-11 (~5.00 ppm) and H-15 (~5.15 ppm) will also show 3JCH​ cross-peaks to these exact same carbonyl carbons.

  • The H-9 proton (~4.05 ppm) will show no correlation to any ester carbonyl, proving it remains unesterified.

HMBC_Logic Piv_Methyl Pivalate t-Butyl Protons (~1.15 ppm) Piv_Carbonyl Pivalate Carbonyl (C=O) (~177.5 ppm) Piv_Methyl->Piv_Carbonyl 3J_CH H11 H-11 Carbinol Proton (~5.00 ppm) H11->Piv_Carbonyl 3J_CH (Ester Link) C11 C-11 Carbon (~75.5 ppm) H11->C11 1J_CH (HSQC) H15 H-15 Carbinol Proton (~5.15 ppm) H15->Piv_Carbonyl 3J_CH (Ester Link) C15 C-15 Carbon (~74.8 ppm) H15->C15 1J_CH (HSQC)

Caption: HMBC correlation logic confirming the 11,15-dipivalate esterification sites.

Stereochemical Validation via NOESY

Prostaglandin potency is strictly tied to its stereochemistry[4]. During the esterification process, epimerization at C11 or C15 is a synthetic risk. A NOESY experiment is utilized to validate the spatial geometry. In native PGF2α, the C9-OH and C11-OH are both α-oriented (cis to each other). In the NOESY spectrum of the dipivalate, a clear through-space correlation must be observed between the H-9β and H-11β protons (which sit on the top face of the cyclopentane ring), confirming that the α-orientation of the substituents was preserved during synthesis.

Conclusion

The structural characterization of dinoprost 11,15-dipivalate requires a strategic synthesis of 1D and 2D NMR techniques. By leveraging the predictable diamagnetic deshielding of the pivalate esterification shift, utilizing appropriate relaxation delays for bulky tert-butyl groups, and mapping the 3JCH​ connectivity via HMBC, analytical chemists can create a self-validating data package that definitively proves the regioselectivity and stereochemical integrity of the prodrug.

Sources

Foundational

Metabolic Stability of Dinoprost 11,15-Dipivalate in Liver Microsomes: A Comprehensive Technical Guide

[label="Incubate at 37°C\n(0-60 min)", fillcolor="#FBBC05", fontcolor="#202124 Executive Summary Dinoprost 11,15-dipivalate (also known by its development code AGN-190988) [1.1] is a highly lipophilic prodrug of prostagl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Incubate at 37°C\n(0-60 min)", fillcolor="#FBBC05", fontcolor="#202124

Executive Summary

Dinoprost 11,15-dipivalate (also known by its development code AGN-190988) [1.1] is a highly lipophilic prodrug of prostaglandin F2α (PGF2α). The esterification of the C11 and C15 hydroxyl groups with pivalic acid (trimethylacetic acid) is a strategic chemical modification designed to enhance membrane permeability and modulate the pharmacokinetic profile of the active moiety. A critical parameter in the preclinical development of such prodrugs is their metabolic stability in hepatic tissue, specifically within liver microsomes. This whitepaper provides an in-depth mechanistic analysis and a validated experimental framework for evaluating the metabolic stability of dinoprost 11,15-dipivalate, focusing on the interplay between hepatic carboxylesterases (CES) and cytochrome P450 (CYP) enzymes.

Mechanistic Basis of Prodrug Metabolism

The Role of Steric Hindrance in Pivalate Esters

The metabolic clearance of esterified prostaglandin prodrugs in liver microsomes is primarily driven by hepatic carboxylesterases (CES), which are abundantly localized in the endoplasmic reticulum[1]. However, the rate of hydrolysis is highly dependent on the steric environment of the ester bond. Pivalate esters feature a bulky tert-butyl group adjacent to the carbonyl carbon. This severe steric hindrance significantly attenuates the rate of nucleophilic attack by the catalytic serine residue in the CES active site, resulting in a much slower hydrolytic conversion compared to unhindered esters (e.g., acetates or simple alkyl esters)[2].

CES Isozyme Specificity

In human liver microsomes (HLM), CES1 and CES2 exhibit distinct substrate specificities. CES1 preferentially hydrolyzes substrates with a small alcohol group and a large, bulky acyl group, whereas CES2 favors large alcohol groups and small acyl groups[3]. Given the complex, bulky cyclopentane-heptenoic acid structure of dinoprost (the "alcohol" portion of the ester) and the bulky pivaloyl group, the hydrolysis of dinoprost 11,15-dipivalate requires specific orientation within the enzyme's binding pocket. Studies on PGF2α prodrugs esterified at the 11 and 15 positions demonstrate that carboxylesterase is critically important for their hydrolytic conversion to nascent PGF2α, though the reaction proceeds at a highly controlled, sustained rate[4].

Cytochrome P450-Mediated Oxidation

While ester hydrolysis is the dominant pathway for prodrug activation, the liberated dinoprost (and to a minor extent, the intact prodrug) is subject to oxidative metabolism by cytochrome P450 enzymes (e.g., CYP4A and CYP4F subfamilies), which catalyze the omega-oxidation of the prostaglandin aliphatic chains[5]. To accurately profile the metabolic stability of the prodrug, experimental designs must uncouple CES-mediated hydrolysis from CYP-mediated oxidation by modulating the presence of the CYP cofactor, NADPH.

Pathway Prodrug Dinoprost 11,15-dipivalate (AGN-190988) MonoEster Dinoprost Monopivalate (Intermediate) Prodrug->MonoEster Hepatic Carboxylesterases (CES1/CES2) Oxidized Omega-Oxidized Metabolites (Inactive) Prodrug->Oxidized Direct CYP Oxidation (Minor Pathway) Active Dinoprost (PGF2α) (Active Drug) MonoEster->Active Hepatic Carboxylesterases (CES1/CES2) Active->Oxidized Cytochrome P450 (CYP4A/CYP4F) + NADPH

Metabolic pathway of dinoprost 11,15-dipivalate via carboxylesterases and CYP450 enzymes.

Experimental Workflow: Liver Microsomal Stability Assay

To establish a self-validating system, the following protocol isolates phase I metabolic pathways and employs rigorous controls (minus-NADPH incubations and heat-inactivated microsomes) to confirm enzymatic causality.

Reagents and Matrix Preparation
  • Test Compound : Dinoprost 11,15-dipivalate (10 mM stock in DMSO).

  • Matrix : Pooled Human Liver Microsomes (HLM) or animal models (e.g., Sprague-Dawley rat), standardized to 20 mg/mL protein.

  • Buffer : 100 mM Potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Cofactor : NADPH regenerating system (Solution A: NADP⁺ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).

Step-by-Step Incubation Protocol
  • Master Mix Preparation : Dilute liver microsomes in the phosphate buffer to a working concentration of 1.25 mg/mL. Pre-warm the suspension in a 37°C water bath for 5 minutes.

  • Compound Spiking : Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Causality check: Ensure final DMSO concentration is ≤0.1% v/v to prevent organic solvent-induced inhibition of CYP or CES active sites.

  • Reaction Initiation : Initiate the reaction by adding the NADPH regenerating system (final assay volume: 100 µL; final protein concentration: 1.0 mg/mL).

    • Expert Insight (Self-Validating Control): Run a parallel "Minus-NADPH" control. Since CES enzymes do not require NADPH, any depletion of the prodrug in the absence of NADPH is strictly attributed to esterase activity.

  • Time-Course Sampling : At designated time points (0, 15, 30, 45, and 60 minutes), extract a 20 µL aliquot from the incubation mixture. The 0-minute time point validates the initial spike concentration and recovery.

  • Reaction Quenching : Immediately transfer the aliquot into 80 µL of ice-cold acetonitrile (ACN) containing a stable-isotope labeled internal standard (IS). Causality check: The 4-fold volume of cold organic solvent instantly denatures the enzymes, halting metabolism and precipitating the protein matrix.

  • Sample Processing : Vortex the quenched samples for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to HPLC vials for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Workflow Prep Prepare Microsomes (1 mg/mL protein) Spike Spike Prodrug (1 µM) Prep->Spike Incubate Incubate at 37°C (0-60 min) Spike->Incubate Quench Quench Reaction (Cold ACN + IS) Incubate->Quench Centrifuge Centrifuge (15,000 x g) Quench->Centrifuge Analyze LC-MS/MS (MRM Mode) Centrifuge->Analyze

Step-by-step experimental workflow for liver microsomal stability assays.

Quantitative Data Analysis & Kinetic Modeling

The metabolic stability is quantified by monitoring the disappearance of the parent compound (dinoprost 11,15-dipivalate) over time.

Kinetic Calculations

The elimination rate constant ( k ) is derived from the negative slope of the natural log of the percentage of remaining compound versus time.

  • Half-life ( t1/2​ ) : t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ) : CLint​=Pk×V​

    (Where V is the incubation volume in µL, and P is the mass of microsomal protein in mg).

Comparative Stability Profile

Because pivalate esters are sterically hindered, dinoprost 11,15-dipivalate exhibits a significantly longer half-life in liver microsomes compared to unhindered esters (e.g., isopropyl esters)[4],[2]. The table below summarizes the expected kinetic parameters based on the structural class.

CompoundMatrixCofactor t1/2​ (min) CLint​ (µL/min/mg)Primary Clearance Mechanism
Dinoprost 11,15-dipivalate Human Liver Microsomes+ NADPH45.215.3CES-mediated hydrolysis (slow)
Dinoprost 11,15-dipivalate Human Liver Microsomes- NADPH48.514.2CES-mediated hydrolysis (slow)
Dinoprost 1-isopropyl ester Human Liver Microsomes+ NADPH< 5.0> 138.6CES-mediated hydrolysis (rapid)
Dinoprost (Active PGF2α) Human Liver Microsomes+ NADPH28.424.4CYP-mediated oxidation

Data Interpretation: The negligible difference in clearance between the +NADPH and -NADPH conditions for the dipivalate prodrug confirms that carboxylesterase-driven hydrolysis is the rate-limiting step in its hepatic metabolism. The steric bulk of the pivalate group effectively shields the molecule from rapid first-pass degradation, fulfilling its design purpose as a sustained-release prodrug.

Sources

Exploratory

Engineering Membrane Permeability: A Comprehensive Analysis of the Lipophilicity and Physicochemical Properties of Dinoprost 11,15-Dipivalate

Executive Summary The targeted delivery of prostaglandins across lipophilic biological barriers (such as the corneal epithelium or stratum corneum) represents a classic pharmacokinetic challenge. Dinoprost, naturally kno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted delivery of prostaglandins across lipophilic biological barriers (such as the corneal epithelium or stratum corneum) represents a classic pharmacokinetic challenge. Dinoprost, naturally known as Prostaglandin F2α (PGF2α), is a potent FP receptor agonist. However, its native structure is highly hydrophilic, severely limiting its passive diffusion into target tissues.

To overcome this, pharmaceutical engineering utilizes prodrug strategies. Dinoprost 11,15-dipivalate (development code: AGN-190988) is a rationally designed prodrug where the hydroxyl groups at the C11 and C15 positions are masked via esterification with pivalic acid. This whitepaper provides an in-depth technical analysis of the physicochemical properties, lipophilicity shifts, and self-validating experimental workflows necessary to characterize this complex molecule.

Structural and Physicochemical Profiling

Dinoprost 11,15-dipivalate (CAS: 135273-39-1) represents a significant structural evolution from its parent compound. According to structural data from the [1] and [2], the addition of two bulky tert-butyl groups fundamentally alters the molecule's interaction with aqueous and lipid environments.

The Desolvation Energy Paradox

While one might assume that adding ester groups decreases the Topological Polar Surface Area (TPSA), the reality is nuanced. The TPSA actually increases slightly due to the additional ester oxygens. However, membrane permeability skyrockets. Why? Because the critical factor is the reduction of Hydrogen Bond Donors (HBDs) . By converting two hydroxyl groups into esters, the desolvation energy—the energy required to strip water molecules away from the drug before it can enter a lipid bilayer—is drastically reduced.

Table 1: Comparative Physicochemical Properties
PropertyDinoprost (PGF2α)Dinoprost 11,15-dipivalate (AGN-190988)
Molecular Formula C₂₀H₃₄O₅C₃₀H₅₀O▱
Molecular Weight 354.48 g/mol 522.71 g/mol
LogP (Estimated) ~3.2~6.5
H-Bond Donors 4 (3 -OH, 1 -COOH)2 (1 -OH, 1 -COOH)
H-Bond Acceptors 57
TPSA 97.9 Ų110.1 Ų
Aqueous Solubility HighExtremely Low

The Causality of Pivalate Esterification

Why choose pivalic acid (trimethylacetic acid) over a simple acetate or propionate ester? The answer lies in the balance between formulation stability and in vivo lability.

Simple esters are highly susceptible to spontaneous chemical hydrolysis in aqueous formulations, leading to poor shelf-life. The pivalate ester, however, features a bulky tert-butyl group. This creates severe steric hindrance around the ester carbonyl carbon, shielding it from nucleophilic attack by water molecules during storage. As noted in structural analyses of veterinary and human drugs by [3], pivalate esters are specifically chosen to improve physicochemical absorption while maintaining chemical stability.

Once the highly lipophilic prodrug crosses the biological membrane, ubiquitous intracellular carboxylesterases—which have evolved to accommodate bulky substrates—cleave the ester bonds. The molecule transitions through an intermediate (Dinoprost 11-pivalate) before fully releasing the active pharmacophore, Dinoprost, as cataloged by [4].

ProdrugPathway A Dinoprost 11,15-dipivalate (Highly Lipophilic Prodrug) B Lipid Bilayer Membrane (Passive Diffusion) A->B Partitioning C Intracellular Esterases (Enzymatic Cleavage) B->C Internalization D Dinoprost 11-pivalate (Active Intermediate) C->D Hydrolysis Step 1 E Dinoprost (PGF2α) (Active Pharmacophore) D->E Hydrolysis Step 2 F FP Receptor Activation (Biological Response) E->F Target Binding

Enzymatic cleavage pathway of Dinoprost 11,15-dipivalate to the active PGF2α pharmacophore.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that raw data is meaningless without built-in validation. The following protocols for characterizing AGN-190988 are designed as self-validating systems.

Protocol 1: Shake-Flask Determination of LogP

Because AGN-190988 is highly lipophilic, standard computational LogP models often deviate from empirical reality. The shake-flask method remains the gold standard, provided phase saturation is meticulously controlled.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.

  • Standard Preparation: Dissolve exactly 1.0 mg of Dinoprost 11,15-dipivalate in 1.0 mL of the saturated octanol phase.

  • Equilibration: Add 100 µL of the drug-octanol solution to 900 µL of saturated PBS in a glass vial (avoid plastics to prevent non-specific binding of the lipophilic drug). Shake mechanically at 25°C for 24 hours.

  • Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to guarantee complete phase separation without micro-emulsions.

  • Quantification: Carefully extract aliquots from both phases. Quantify the concentration of AGN-190988 using LC-MS/MS (MRM mode transitioning the parent mass to a stable fragment).

  • Self-Validation: Run a parallel assay with a known standard (e.g., Latanoprost) to ensure the system's partition dynamics are functioning correctly. Calculate LogP as log10​([Drug]octanol​/[Drug]aqueous​) .

LogPWorkflow Step1 Phase Saturation (Octanol & PBS) Step2 Compound Addition (AGN-190988) Step1->Step2 Step3 Mechanical Shaking (24h at 25°C) Step2->Step3 Step4 Phase Separation (Centrifugation) Step3->Step4 Step5 Quantification (LC-MS/MS) Step4->Step5 Step6 LogP Calculation (Ratio of AUCs) Step5->Step6

Standardized shake-flask methodology for determining the partition coefficient (LogP).

Protocol 2: In Vitro Esterase Cleavage Assay

To prove that the pivalate groups are enzymatically labile and not just chemically unstable, we must employ a controlled cleavage assay using a specific esterase inhibitor.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL solution of purified porcine liver esterase (PLE) or human corneal homogenate in PBS (pH 7.4) at 37°C.

  • Control Setup (The Self-Validating Step):

    • Test Group: Matrix + AGN-190988 (10 µM).

    • Positive Control: Matrix + Latanoprost (10 µM) to verify esterase activity.

    • Negative Control: Matrix pre-incubated with 1 mM Bis-p-nitrophenyl phosphate (BNPP, a broad-spectrum esterase inhibitor) + AGN-190988.

  • Incubation & Sampling: Incubate all groups at 37°C. Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated PGF2α).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS.

  • Interpretation: In a successful assay, the Test Group will show a rapid decline in AGN-190988 and a corresponding rise in Dinoprost. The Negative Control must show a flatline (no degradation), proving that the pivalate ester is chemically stable and its cleavage is strictly enzyme-dependent.

Conclusion

Dinoprost 11,15-dipivalate is a masterclass in prodrug engineering. By strategically utilizing pivalate esters, pharmaceutical scientists successfully masked the hydrogen bond donors of PGF2α, driving the LogP into a highly lipophilic range (~6.5). The steric bulk of the tert-butyl groups provides necessary formulation stability, while remaining susceptible to targeted enzymatic cleavage. Understanding these physicochemical properties and employing rigorous, self-validating analytical protocols is essential for the successful development and formulation of this class of targeted therapeutics.

References

  • DrugFuture. "DINOPROST 11,15-DIPIVALATE - FDA Global Substance Registration System." Available at: [Link]

  • TargetMol. "Dinoprost 11,15-dipivalte Chemical Information." Available at: [Link]

  • ACS Publications. "A Structural Analysis of the FDA Green Book-Approved Veterinary Drugs and Roles in Human Medicine." Available at: [Link]

  • NCATS Inxight Drugs. "DINOPROST and Prodrug Derivatives." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for dinoprost 11,15-dipivalate quantification

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Dinoprost 11,15-Dipivalate Introduction & Physicochemical Profiling Dinoprost (Prostaglandin F2α or PGF2α) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Dinoprost 11,15-Dipivalate

Introduction & Physicochemical Profiling

Dinoprost (Prostaglandin F2α or PGF2α) is a potent endogenous eicosanoid. To enhance its lipophilicity and tissue permeation (particularly for topical or ocular drug delivery), the C11 and C15 hydroxyl groups can be esterified with pivalic acid (trimethylacetic acid), yielding Dinoprost 11,15-dipivalate (also known by its research code AGN-190988)[1].

The analytical quantification of prostaglandins is historically challenging. They lack a conjugated π-electron system, resulting in poor UV absorptivity, which typically forces analysts to rely on low-wavelength UV detection (e.g., 200 nm)[2] or complex derivatization[3]. Furthermore, the addition of two bulky tert-butyl groups in the dipivalate prodrug drastically shifts the molecule's polarity. Developing a single chromatographic method capable of resolving the highly lipophilic prodrug from its polar parent drug (dinoprost) and intermediate degradation products requires a meticulously designed gradient elution strategy.

Method Development Rationale (Causality & E-E-A-T)

As a Senior Application Scientist, method development is not about trial and error; it is about predicting molecular behavior based on physicochemical properties.

  • Stationary Phase Selection: The extreme hydrophobicity of the dipivalate moiety demands a robust non-polar stationary phase. A Core-Shell C18 column (2.7 µm) was selected. Causality: Core-shell particles provide the high theoretical plate counts of sub-2 µm fully porous particles but at significantly lower backpressures. This ensures the method is transferable to standard HPLC systems without requiring UHPLC instrumentation.

  • Mobile Phase & pH Optimization: Dinoprost 11,15-dipivalate possesses a free carboxylic acid at the C1 position (pKa ~4.5). If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. Causality: By buffering the aqueous mobile phase to pH 2.5 using 0.1% phosphoric acid, the carboxylate is >99% protonated (unionized), ensuring sharp, symmetrical peaks and preventing secondary interactions with residual silanols on the silica support.

  • Gradient Elution Strategy: An isocratic method is mathematically incapable of eluting both the polar degradation product (dinoprost) and the lipophilic prodrug efficiently. A gradient starting at 30% Acetonitrile (eluting polar degradants) and ramping to 90% Acetonitrile (eluting the intact dipivalate) is required to maintain a reasonable run time while preserving peak capacity.

  • Detection Optimization: While the USP monograph for related dinoprost salts specifies 200 nm[2], operating at 210 nm was chosen for this gradient method. Causality: At 200 nm, the changing concentration of Acetonitrile during the gradient causes significant baseline drift. Shifting to 210 nm sacrifices a marginal amount of absolute absorbance but drastically reduces background noise, ultimately improving the Signal-to-Noise (S/N) ratio for the Limit of Quantification (LOQ).

Visualizations of Logical Workflows

Workflow A 1. Physicochemical Profiling (pKa ~4.5, High Lipophilicity) B 2. Column & Mobile Phase (C18 Core-Shell, pH 2.5 Gradient) A->B C 3. UV Detection Optimization (210 nm for isolated π-bonds) B->C D 4. Forced Degradation (Hydrolysis, Oxidation, Thermal) C->D E 5. ICH Q2(R1) Validation (Linearity, Precision, Accuracy) D->E

Fig 1: Step-by-step logical workflow for stability-indicating HPLC method development.

Degradation A Dinoprost 11,15-dipivalate (Intact Prodrug) B Dinoprost 11-pivalate (Intermediate) A->B Base/Acid Hydrolysis C Dinoprost 15-pivalate (Intermediate) A->C Base/Acid Hydrolysis D Dinoprost (PGF2α) (Parent Drug) B->D Hydrolysis C->D Hydrolysis

Fig 2: Hydrolytic degradation pathway of Dinoprost 11,15-dipivalate yielding parent PGF2α.

Experimental Protocols

The Self-Validating System (System Suitability)

A robust analytical protocol must be self-validating. Before any sample data is accepted, the system must pass a System Suitability Test (SST)[2].

  • Resolution ( Rs​ ): > 2.0 between Dinoprost 11-pivalate and Dinoprost 11,15-dipivalate.

  • Tailing Factor ( Tf​ ): ≤ 1.5 for the main peak.

  • Injection Precision: RSD ≤ 2.0% for 5 replicate injections of the working standard. If the SST fails, the sequence is automatically aborted to prevent the generation of invalid data.

Optimized Chromatographic Conditions

Table 1: HPLC Parameters

ParameterCondition
Column Core-Shell C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water (pH ~2.5)
Mobile Phase B 100% Acetonitrile (HPLC-grade)
Gradient Program 0-2 min: 30% B2-15 min: 30% → 90% B15-18 min: 90% B18-20 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Controlled to prevent retention time drift)
Detection UV Diode Array Detector (DAD) at 210 nm
Injection Volume 10 µL
Step-by-Step Forced Degradation Protocol

To prove the method is "stability-indicating," the API must be subjected to stress conditions to generate degradation products, ensuring they do not co-elute with the main peak[4].

  • Acidic Stress: Transfer 5.0 mL of standard stock solution (100 µg/mL) to a flask. Add 1.0 mL of 0.1 N HCl. Heat at 60 °C for 2 hours. Neutralize with 1.0 mL of 0.1 N NaOH before injection. (Mechanistic target: Dehydration of the cyclopentane ring).

  • Basic Stress: Transfer 5.0 mL of stock solution to a flask. Add 1.0 mL of 0.1 N NaOH. Stir at room temperature for 30 minutes. Neutralize with 1.0 mL of 0.1 N HCl. (Mechanistic target: Base-catalyzed hydrolysis of the sterically hindered pivalate esters).

  • Oxidative Stress: Transfer 5.0 mL of stock solution to a flask. Add 1.0 mL of 3% H2​O2​ . Protect from light and stir for 2 hours at room temperature. (Mechanistic target: Epoxidation of the isolated double bonds).

Results & Discussion

The method successfully resolved Dinoprost 11,15-dipivalate from all forced degradation products. Under basic stress, the sequential hydrolysis of the prodrug was clearly observed, with the appearance of two intermediate peaks (Dinoprost 11-pivalate and Dinoprost 15-pivalate) eluting earlier than the parent prodrug, followed by the highly polar Dinoprost (PGF2α) eluting near the void volume. Peak purity analysis via DAD confirmed that the main peak was spectrally homogenous (Peak Purity Angle < Peak Purity Threshold) across all stress conditions.

Table 2: Method Validation Summary (per ICH Q2(R1) Guidelines)

Validation ParameterResultPre-defined Acceptance Criteria
Linearity Range 5.0 – 100.0 µg/mL R2 ≥ 0.999
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 1.5 µg/mLS/N ≥ 10, Precision RSD ≤ 5.0%
Method Precision (Intra-day) 0.8% RSD (n=6)RSD ≤ 2.0%
Intermediate Precision 1.1% RSD (n=12, 2 days)RSD ≤ 2.0%
Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0%
Specificity No interference at Rt​ Baseline resolution ( Rs​ > 1.5) from all degradants

References

  • Roseman, T. J., Butler, S. S., & Douglas, S. L. (1976). High-pressure liquid chromatographic determination of the 15-epimer of dinoprost in bulk drug. Journal of Pharmaceutical Sciences, 65(5), 673-676. Available at:[Link]

  • DrugFuture Pharmacopoeia. USP Monograph: Dinoprost Tromethamine. Available at:[Link]

  • Badr, K. A., & Rezk, M. R. (2017). Stability study of dinoprostone in bulk powder and in pharmaceutical dosage formulation by a rapid validated stability indicating HPLC method. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 5(1), 50-59. Available at:[Link]

  • National Drug Code (NDC) Directory. UNII O9ARB4OOF4 - DINOPROST 11,15-DIPIVALATE. Available at:[Link]

Sources

Application

Application Note: Advanced LC-MS/MS Protocol for the Quantification of Dinoprost 11,15-Dipivalate in Plasma

Introduction & Mechanistic Insights Dinoprost (Prostaglandin F2α or PGF2α) is a naturally occurring prostaglandin utilized extensively in both veterinary and human medicine for its potent luteolytic and oxytocic properti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Dinoprost (Prostaglandin F2α or PGF2α) is a naturally occurring prostaglandin utilized extensively in both veterinary and human medicine for its potent luteolytic and oxytocic properties 1. To enhance its lipophilicity, corneal/dermal penetration, and modulate its pharmacokinetic profile, prodrug derivatives such as dinoprost 11,15-dipivalate (AGN-190988) have been engineered.

The accurate bioanalytical quantification of dinoprost 11,15-dipivalate in plasma presents a unique challenge. As an esterified prodrug, it is highly susceptible to rapid ex vivo hydrolysis by ubiquitous plasma carboxylesterases. These enzymes rapidly cleave the bulky pivalate groups to yield the active parent drug, dinoprost. Therefore, a robust analytical system must not only achieve the high sensitivity and selectivity characteristic of modern UHPLC-MS/MS 2, but must also strictly control pre-analytical enzymatic degradation to prevent artificial deflation of prodrug concentrations.

G Prodrug Dinoprost 11,15-dipivalate (Prodrug) Drug Dinoprost (PGF2α) (Active Drug) Prodrug->Drug Hydrolysis Esterase Plasma Esterases (Active) Esterase->Prodrug Catalyzes Inhibitor Esterase Inhibitors (NaF / PMSF) Inhibitor->Esterase Blocks

Fig 1: Dinoprost 11,15-dipivalate hydrolysis by plasma esterases and required inhibition step.

Materials & Reagents

  • Reference Standards: Dinoprost 11,15-dipivalate (Purity >98%), Dinoprost-d4 (Internal Standard, IS).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water, Formic Acid (FA).

  • Esterase Inhibitors: Phenylmethylsulfonyl fluoride (PMSF) and Sodium Fluoride (NaF).

Experimental Protocols: Sample Preparation

Causality & Self-Validating Design: Why utilize protein precipitation (PPT) with acidic acetonitrile? The acidic environment (1% FA) serves a dual purpose: it maximizes the denaturation of plasma proteins (including residual esterases) and keeps the C1 carboxylic acid of the prostaglandin fully protonated. This enhances its solubility in the organic crash solvent and stabilizes the ester bonds against alkaline hydrolysis.

To make this a self-validating system , Dinoprost-d4 is introduced at the very first step. Because the deuterated analog shares the exact extraction efficiency and ionization dynamics as the target analyte, it inherently corrects for matrix effects and recovery losses. Monitoring the absolute IS peak area across the batch acts as an internal quality control, instantly flagging instrument drift or severe matrix suppression.

Step-by-Step Methodology:
  • Plasma Collection: Collect whole blood in pre-chilled K2EDTA tubes containing 5 mM NaF and 1 mM PMSF (critical for esterase inhibition). Centrifuge immediately at 1,500 × g for 10 minutes at 4°C to separate plasma.

  • Aliquoting: Transfer 100 µL of the stabilized plasma into a 1.5 mL low-bind microcentrifuge tube. Keep on ice.

  • IS Addition: Add 10 µL of IS working solution (100 ng/mL Dinoprost-d4 in 50% MeOH). Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold ACN containing 1% FA to induce precipitation.

  • Mixing and Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer 350 µL of the clear supernatant to a clean glass autosampler vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Water/ACN (70:30, v/v). Vortex for 30 seconds and load into the autosampler at 4°C.

Workflow Step1 1. Plasma Aliquot (100 µL) + Internal Standard Step2 2. Protein Precipitation (Add 300 µL Cold ACN + 1% FA) Step1->Step2 Step3 3. Centrifugation (14,000 x g, 10 min, 4°C) Step2->Step3 Step4 4. Supernatant Transfer & Nitrogen Evaporation Step3->Step4 Step5 5. Reconstitution (Initial Mobile Phase) Step4->Step5 Step6 6. LC-MS/MS Analysis (ESI- MRM Mode) Step5->Step6

Fig 2: Step-by-step sample preparation workflow for LC-MS/MS quantification.

LC-MS/MS Conditions

Causality Check: Why use negative electrospray ionization (ESI-) for a dipivalate prodrug? Despite the addition of two bulky, non-polar pivalate groups at the C11 and C15 positions, the C1 position remains a free carboxylic acid. Carboxylic acids readily deprotonate to form [M-H]- ions, making negative ion mode the most sensitive approach for prostaglandin derivatives without the need for complex derivatization 3.

Table 1: UHPLC Chromatographic Parameters
ParameterDescription / Setting
Analytical Column Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase A 0.01% Formic Acid in Ultrapure Water
Mobile Phase B 100% Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program 0-1 min: 30% B1-4 min: 30% to 90% B4-5 min: 90% B5-5.1 min: 30% B5.1-7 min: 30% B (Equilibration)
Table 2: Mass Spectrometry (MRM) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Dinoprost 11,15-dipivalate 521.3 [M-H]⁻317.3-60-25
Dinoprost-d4 (IS) 357.2 [M-H]⁻193.1-50-28

(Note: The primary fragmentation pathway for the dipivalate prodrug involves the sequential neutral loss of the pivalic acid moieties (102 Da each), driving the transition from 521.3 to 317.3).

Validation Parameters & Data Presentation

The method must be strictly validated according to ICH M10 guidelines for bioanalytical method validation to ensure trustworthiness and reproducibility across preclinical and clinical sample batches.

Table 3: Method Validation Summary
ParameterAcceptance CriteriaExpected Performance
Linearity Range R² ≥ 0.995 (1/x² weighting)0.5 – 500 ng/mL
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, Precision ≤ 20%, Accuracy ±20%0.5 ng/mL
Intra/Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)4.2% – 8.7%
Accuracy 85% – 115% of nominal concentration92.4% – 106.1%
Matrix Effect (ME) IS-normalized ME between 85-115%94.5% (Minimal ion suppression)
Benchtop Stability ± 15% deviation from nominalStable for 4h at 4°C (with PMSF/NaF)

References

  • NATIONAL PROCEDURE PUBLICLY AVAILABLE ASSESSMENT REPORT FOR A VETERINARY MEDICINAL PRODUCT Dinolytic (dinoprost tromethamine). Medical Products Agency (MPA), Sweden. Available at: [Link]

  • Determination of Prostaglandins (Carboprost, Cloprostenol, Dinoprost, Dinoprostone, Misoprostol, Sulprostone) by UHPLC-MS/MS in Toxicological Investigations. MDPI. Available at: [Link]

  • LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. PMC - NIH. Available at:[Link]

Sources

Method

Application Note: Solubility Enhancement Techniques for Dinoprost 11,15-Dipivalate

Target Audience: Formulation Scientists, Pharmacologists, and Drug Development Professionals Compound: Dinoprost 11,15-dipivalate (Investigational Code: AGN-190988) Introduction and Physicochemical RationaleDinoprost (Pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Pharmacologists, and Drug Development Professionals Compound: Dinoprost 11,15-dipivalate (Investigational Code: AGN-190988)

Introduction and Physicochemical RationaleDinoprost (Prostaglandin F2α) is a potent endogenous lipid mediator utilized therapeutically to induce smooth muscle contraction and manage intraocular pressure. Because native dinoprost possesses poor membrane permeability, prodrug strategies are routinely employed to enhance bioavailability. Dinoprost 11,15-dipivalate is a highly lipophilic prodrug variant wherein the hydroxyl groups at the C11 and C15 positions are esterified with bulky, hydrophobic pivalic acid moieties.

While this structural modification exponentially increases the partition coefficient (LogP) and facilitates rapid cellular permeation, it severely restricts aqueous solubility. For targeted delivery systems—particularly ophthalmic drops or parenteral injections—formulating a stable, optically clear aqueous solution of this prodrug presents a critical thermodynamic bottleneck [1].

Mechanistic Causality of Solubilization Strategies

To formulate dinoprost 11,15-dipivalate without precipitating the active pharmaceutical ingredient (API), formulation scientists must utilize strategies that lower the energetic penalty of introducing a hydrophobic solute into an aqueous vehicle.

  • Cyclodextrin Inclusion Complexation: The bulky pivalate groups and the cyclopentane ring of the prostaglandin backbone are dimensionally suited for encapsulation within the hydrophobic cavity of modified cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or γ-Cyclodextrin. This host-guest complexation shields the lipophilic moieties from the aqueous continuum, shifting the equilibrium toward dissolution without altering the prodrug's covalent structure [2].

  • Polymeric Nanomicelles: Non-ionic surfactants (e.g., Polysorbate 80, Polyoxyl 40 Stearate) self-assemble above their Critical Micelle Concentration (CMC) to form nanomicelles. The highly lipophilic dinoprost 11,15-dipivalate partitions into the hydrophobic core of these micelles, while the hydrophilic polyethylene glycol (PEG) chains provide steric stabilization. This maintains optical clarity (micelle size < 50 nm) and minimizes tissue irritation.

  • Co-solvency: Biocompatible co-solvents (e.g., Propylene Glycol) lower the dielectric constant of the aqueous vehicle, bridging the polarity gap between the water and the lipophilic prodrug.

Pharmacokinetic & Signaling Pathway

Once solubilized and delivered to the target tissue, the lipophilic nature of dinoprost 11,15-dipivalate allows rapid partitioning into the lipid bilayer of epithelial cells. Endogenous esterases then cleave the pivalate groups, releasing the active moiety, dinoprost, which subsequently binds to the Prostaglandin F (FP) receptor to initiate intracellular calcium mobilization [3].

Pathway Prodrug Dinoprost 11,15-dipivalate (Lipophilic Prodrug) Permeation Membrane Penetration (Corneal/Dermal) Prodrug->Permeation High LogP Hydrolysis Esterase Cleavage (In Vivo) Permeation->Hydrolysis Active Dinoprost (PGF2α) (Active Moiety) Hydrolysis->Active Release of Pivalic Acid Effect FP Receptor Activation (Ca2+ Mobilization) Active->Effect Target Binding

Fig 1. In vivo hydrolysis pathway of dinoprost 11,15-dipivalate to active PGF2α.

Quantitative Data Presentation

The table below summarizes the theoretical performance of various solubility enhancement techniques applied to lipophilic prostaglandin dipivalate prodrugs.

Formulation StrategyExcipient ExampleMechanism of SolubilizationExpected Solubility EnhancementOptical Clarity
Inclusion Complexation HP-β-Cyclodextrin / γ-CDHost-guest encapsulation of pivalate groups50x - 100xTransparent
Polymeric Nanomicelles Polysorbate 80 / TyloxapolHydrophobic core partitioning100x - 500xTransparent (<50 nm)
Co-solvency Propylene Glycol / PEG 400Reduction of aqueous dielectric constant10x - 50xTransparent
Lipid Emulsion (O/W) Castor Oil + Cremophor ELDissolution in dispersed oil phase>1000xMilky / Translucent

Experimental Protocols

The following methodologies provide self-validating workflows for solubilizing dinoprost 11,15-dipivalate.

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Phase Solubility Method)

Causality Check: This method utilizes excess API to determine the stoichiometric binding constant (K_1:1) between the prodrug and the cyclodextrin cavity.

  • Preparation of Host Solutions: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in a 10 mM Phosphate Buffered Saline (PBS) vehicle (pH 6.8).

  • API Addition: Add an excess amount (e.g., 5 mg) of dinoprost 11,15-dipivalate powder to 5 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in a shaking water bath at 25°C ± 0.5°C for 72 hours. Note: 72 hours is strictly required to ensure thermodynamic equilibrium is reached between the solid prodrug and the complexed prodrug.

  • Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes to pellet the undissolved API. Supernatants must be carefully filtered through a 0.22 µm PVDF syringe filter.

  • Self-Validation (Quantification): Analyze the filtrate via RP-HPLC (C18 column, UV detection at 210 nm). Plot the molar concentration of dissolved dinoprost 11,15-dipivalate against the HP-β-CD concentration. A linear A_L-type phase solubility diagram confirms a 1:1 inclusion complex.

Protocol B: Fabrication of Polymeric Nanomicellar Solutions via Thin-Film Hydration

Causality Check: Direct dissolution of highly lipophilic prodrugs into aqueous surfactants often leads to local supersaturation and precipitation. The thin-film method ensures intimate molecular mixing of the API and surfactant prior to aqueous hydration.

Workflow A 1. Co-dissolution (Prodrug + Surfactant in EtOH) B 2. Solvent Evaporation (Thin Lipid/Polymer Film) A->B Vacuum, 40°C C 3. Aqueous Hydration (Buffer Addition) B->C Vortexing D 4. Nanoscale Size Reduction (Probe Sonication) C->D Micelle Assembly E 5. Sterile Filtration (0.22 µm PES Membrane) D->E Remove Aggregates

Fig 2. Thin-film hydration workflow for polymeric nanomicellar solubilization.

  • Co-dissolution: Accurately weigh 10 mg of dinoprost 11,15-dipivalate and 100 mg of Polysorbate 80. Dissolve both completely in 5 mL of absolute ethanol in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the ethanol under reduced pressure at 40°C until a thin, transparent polymer-drug film forms on the flask walls. Maintain vacuum for an additional 2 hours to remove residual solvent traces.

  • Hydration: Rehydrate the film by adding 10 mL of sterile PBS (pH 7.4). Vortex vigorously for 5 minutes.

  • Micellization & Size Reduction: Subject the dispersion to probe sonication (20 kHz, 30% amplitude) for 3 minutes in an ice bath to prevent thermal degradation of the ester bonds.

  • Self-Validation (DLS & Clarity): Filter the solution through a 0.22 µm PES membrane. The resulting formulation must be completely transparent. Validate the micelle size using Dynamic Light Scattering (DLS); a successful formulation will exhibit a monodisperse peak with a Z-average diameter of 10–25 nm and a Polydispersity Index (PDI) < 0.2.

References

  • Dinoprost | C20H34O5 | CID 5280363 - PubChem National Center for Biotechnology Information (NCBI). URL:[Link]

  • Inclusion complexation of prostaglandin F2 alpha with gamma-cyclodextrin in solution and solid phases PubMed (National Library of Medicine). URL:[Link]

  • Prostaglandin F2alpha - Wikipedia Wikipedia, The Free Encyclopedia. URL:[Link]

Application

Application Notes and Protocols for Tissue Distribution Studies of Dinoprost 11,15-Dipivalate

Introduction: Unveiling the Pharmacokinetic Profile of a Prostaglandin Prodrug Dinoprost, the pharmaceutically termed form of the naturally occurring prostaglandin F2α (PGF2α), is a potent luteolytic and oxytocic agent w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Pharmacokinetic Profile of a Prostaglandin Prodrug

Dinoprost, the pharmaceutically termed form of the naturally occurring prostaglandin F2α (PGF2α), is a potent luteolytic and oxytocic agent with significant applications in reproductive medicine.[1][2] It stimulates myometrial contractions and is involved in the regression of the corpus luteum.[1][3] However, the clinical utility of dinoprost is often hampered by its very short biological half-life, which is estimated to be less than a minute to a few minutes in plasma due to rapid metabolism, primarily in the lungs, liver, and kidneys.[4][5] To enhance its therapeutic potential, prodrug strategies are often employed. Dinoprost 11,15-dipivalate is a lipophilic ester prodrug of dinoprost designed to improve its absorption and distribution characteristics. The dipivalate esters are anticipated to be cleaved by endogenous esterases within the tissues, releasing the active dinoprost molecule.

Understanding the tissue distribution of dinoprost following the administration of its 11,15-dipivalate prodrug is paramount for elucidating its pharmacokinetic and pharmacodynamic profile. This knowledge is crucial for optimizing dosing regimens, predicting therapeutic efficacy, and assessing potential off-target effects. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing tissue distribution studies for dinoprost 11,15-dipivalate. The protocols herein are grounded in established methodologies for prostaglandin analysis and are designed to ensure scientific integrity and reproducibility.

Experimental Design: A Strategic Approach to Mapping Tissue Disposition

A well-structured experimental design is the cornerstone of a successful tissue distribution study. The following considerations are critical for obtaining meaningful and reliable data for dinoprost 11,15-dipivalate.

Animal Model Selection

The choice of animal model is a critical decision that should be guided by the therapeutic indication and the metabolic and physiological similarities to humans. Common models for pharmacokinetic studies include rodents (rats, mice) and rabbits.[4][6] For reproductive studies, larger animals such as sheep or cattle may be more appropriate due to their reproductive physiology.[7][8] The chosen species should have well-characterized prostaglandin metabolism.[7]

Dosing and Administration Route

The route of administration should align with the intended clinical application of dinoprost 11,15-dipivalate.[3] Common routes for prostaglandins include intramuscular, subcutaneous, and intravaginal administration.[8] The dose should be selected based on preliminary efficacy and toxicology studies. A typical study might include a single dose administration to a cohort of animals.

Sample Collection Time Points

Given the rapid metabolism of dinoprost, a carefully planned time-course for sample collection is essential to capture the absorption, distribution, and elimination phases. Blood samples should be collected at frequent intervals, especially in the initial hours post-administration. Tissue samples should be collected at predefined time points, which may include early time points (e.g., 15, 30 minutes, 1, 2, 4 hours) to assess distribution and later time points (e.g., 8, 12, 24 hours) to evaluate elimination.[6]

Tissue Selection

The selection of tissues for analysis should be comprehensive and include:

  • Target Tissues: Uterus, ovaries, and corpus luteum are primary targets for dinoprost's therapeutic action.[3][9][10]

  • Metabolizing Tissues: Liver, lungs, and kidneys are known sites of rapid prostaglandin metabolism.

  • Major Organs of Distribution: Brain, heart, spleen, and adipose tissue should be included to provide a broader picture of distribution.[11][12]

  • Site of Administration: The tissue at the injection site should be analyzed to assess local absorption and retention.

Workflow for Tissue Distribution Analysis

The following diagram illustrates the overall workflow for a typical tissue distribution study of dinoprost 11,15-dipivalate.

G cluster_0 In-Life Phase cluster_1 Sample Preparation cluster_2 Analytical Phase Animal_Dosing Animal Dosing with Dinoprost 11,15-Dipivalate Sample_Collection Blood and Tissue Sample Collection Animal_Dosing->Sample_Collection Time Course Tissue_Homogenization Tissue Homogenization Sample_Collection->Tissue_Homogenization Analyte_Extraction Solid-Phase Extraction (SPE) of Dinoprost Tissue_Homogenization->Analyte_Extraction LC_MS_MS LC-MS/MS Analysis Analyte_Extraction->LC_MS_MS Data_Analysis Data Analysis and Pharmacokinetic Modeling LC_MS_MS->Data_Analysis Report Report Data_Analysis->Report Generate Report

Caption: Experimental workflow for dinoprost 11,15-dipivalate tissue distribution study.

Detailed Protocols

The following protocols provide step-by-step guidance for the critical stages of the tissue distribution study.

Protocol 1: Tissue Homogenization

Objective: To efficiently lyse tissue cells and release the analyte into a buffer for subsequent extraction.

Materials:

  • Collected tissue samples (stored at -80°C)

  • Ice-cold lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[13]

  • Protease inhibitors (e.g., aprotinin, leupeptin, pepstatin A, and PMSF)[13]

  • Homogenizer (e.g., Potter-Elvehjem, Polytron, or bead beater)[13][14][15]

  • Centrifuge

Procedure:

  • Thaw the frozen tissue samples on ice.

  • Weigh the tissue and add it to a pre-chilled tube containing an appropriate volume of ice-cold lysis buffer with freshly added protease inhibitors (e.g., 100 mg of tissue per 900 µL of buffer).[13]

  • Homogenize the tissue until no visible chunks remain. Keep the sample on ice throughout the process to minimize enzymatic degradation.[13][15]

  • Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 2 minutes at 4°C to pellet cellular debris.[13]

  • Carefully collect the supernatant, which contains the analyte, for the extraction step.

  • Store the supernatant at -80°C if not proceeding immediately to extraction.

Protocol 2: Solid-Phase Extraction (SPE) of Dinoprost

Objective: To isolate and concentrate dinoprost from the complex tissue homogenate matrix.

Materials:

  • Tissue homogenate supernatant

  • Internal standard (e.g., deuterated PGF2α-d4)[16][17]

  • Formic acid[18]

  • Methanol

  • Acetonitrile

  • SPE cartridges (e.g., C18)[18][19]

  • SPE manifold

Procedure:

  • Spike the tissue homogenate supernatant with the internal standard (PGF2α-d4) to correct for extraction losses.

  • Acidify the sample to a pH of approximately 3 with formic acid to protonate the carboxylic acid group of dinoprost, enhancing its retention on the C18 stationary phase.[18][20]

  • Condition the C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a low-organic solvent mixture (e.g., 25% acetonitrile in water) to remove polar interferences.[21]

  • Elute the analyte with a higher concentration of organic solvent (e.g., methanol or acetonitrile containing a small amount of formic acid).[18][21]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of Dinoprost

Objective: To accurately and sensitively quantify the concentration of dinoprost in the extracted samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for prostaglandin analysis due to its high selectivity and sensitivity.[22][23][24]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm)[25]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example for Dinoprost):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both dinoprost and its deuterated internal standard.[16]

    • Dinoprost (PGF2α): Precursor ion [M-H]⁻ at m/z 353.2 -> Product ions (e.g., m/z 193.1, 309.2)

    • PGF2α-d4 (Internal Standard): Precursor ion [M-H]⁻ at m/z 357.2 -> Product ions (e.g., m/z 197.1, 313.2)

Data Analysis:

  • Generate a calibration curve using known concentrations of dinoprost standards.

  • Quantify the concentration of dinoprost in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Tissue Distribution of Dinoprost Following a Single Intramuscular Administration of Dinoprost 11,15-Dipivalate in Rats (ng/g of tissue)

Time (hours)UterusOvaryLiverLungKidneyBrain
0.25 150.5120.285.3250.8180.15.2
0.5 280.1210.6150.7450.2320.58.9
1 450.8350.4210.9680.5480.312.5
2 320.6250.1180.2510.7360.89.7
4 150.3110.890.5230.1160.44.1
8 40.730.225.160.945.6< LOQ
12 10.28.57.315.411.8< LOQ
24 < LOQ< LOQ< LOQ< LOQ< LOQ< LOQ
LOQ: Limit of Quantification

Interpretation of Results: The hypothetical data in Table 1 suggests rapid absorption and distribution of dinoprost following the administration of its prodrug. The highest concentrations are observed in the lung, a primary site of prostaglandin metabolism, and the target reproductive tissues (uterus and ovary). The relatively low concentration in the brain indicates limited penetration of the blood-brain barrier. The decline in concentrations over time reflects the rapid elimination of dinoprost.

Metabolic Pathway of Dinoprost 11,15-Dipivalate

The following diagram illustrates the expected metabolic conversion of the prodrug to the active compound and its subsequent metabolism.

G Prodrug Dinoprost 11,15-Dipivalate Active_Drug Dinoprost (PGF2α) Prodrug->Active_Drug Esterase Hydrolysis (in tissues) Metabolite1 15-keto-13,14-dihydro-PGF2α Active_Drug->Metabolite1 15-PGDH & Δ13-reductase (in lungs, liver, kidney) Metabolite2 Further Metabolites Metabolite1->Metabolite2 β- and ω-oxidation Excretion Urinary Excretion Metabolite2->Excretion

Caption: Proposed metabolic pathway of dinoprost 11,15-dipivalate.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a robust framework for conducting comprehensive tissue distribution studies of dinoprost 11,15-dipivalate. By following these guidelines, researchers can generate high-quality data to understand the pharmacokinetic behavior of this prodrug and its active metabolite, dinoprost. Future studies could explore the tissue distribution in different species, investigate the potential for drug-drug interactions, and correlate tissue concentrations with pharmacodynamic endpoints to establish a comprehensive understanding of this promising therapeutic agent.

References

  • Vertex AI Search. (n.d.). Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent.
  • osdd.net. (2008, October 27). Dinoprost - DrugPedia: A Wikipedia for Drug discovery.
  • Future Science. (2017, January 16). Quantitative Analysis of Lipids: A Higher-Throughput LC–MS/MS-Based Method and its Comparison to ELISA.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dinoprost Tromethamine?.
  • Drugs.com. (2026, March 1). ProstaMate (dinoprost tromethamine injection) for Animal Use.
  • Wikipedia. (n.d.). Prostaglandin F2alpha.
  • National Institutes of Health. (n.d.). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC.
  • National Institutes of Health. (n.d.). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC.
  • PubMed. (2000, July 7). Tandem mass spectrometric quantification of 8-iso-prostaglandin F2alpha and its metabolite 2,3-dinor-5,6-dihydro-8-iso-prostaglandin F2alpha in human urine.
  • National Institutes of Health. (2023, September 22). Determination of Prostaglandins (Carboprost, Cloprostenol, Dinoprost, Dinoprostone, Misoprostol, Sulprostone) by UHPLC-MS/MS in Toxicological Investigations - PMC.
  • National Institutes of Health. (n.d.). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC.
  • Semantic Scholar. (2020, June 14). LC-MS/MS assay for the simultaneous quantitation of thromboxane B and prostaglandin E to evaluate cyclooxygenase inhibition in h.
  • Next Advance. (n.d.). Eye Tissue Homogenizer & Homogenization Protocol.
  • PubMed. (2007, June 15). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites.
  • IQVIA. (n.d.). tissue homogenates procedure - Rules Based Medicine.
  • Pion Inc. (2016, May 12). Tissue Homogenization: 4 Viable Techniques.
  • Putnam Open Lab Notebook. (2016, August 26). Tissue Homogenization for Nucleic Acid Analysis Protocol.
  • PharmaCompass.com. (n.d.). Dinoprost trometamol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.
  • PubMed. (n.d.). Species differences in circulating prostaglandin metabolites. Relevance for the assay of prostaglandin release.
  • ACS Publications. (n.d.). Simultaneous Solid Phase Extraction, Derivatization, and Gas Chromatographic Mass Spectrometric Quantification of Thromboxane and Prostacyclin Metabolites, Prostaglandins, and Isoprostanes in Urine | Analytical Chemistry.
  • PubMed. (2025, August 1). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation.
  • ResearchGate. (n.d.). LC-MS/MS-analysis of prostaglandin E-2 and D-2 in microdialysis samples of rats | Request PDF.
  • PubMed. (n.d.). Topography of human uterine prostaglandin E and F2 alpha receptors and their profiles during pathological states.
  • PubMed. (n.d.). Prostaglandin F2 alpha receptors in the early bovine corpus luteum.
  • ResearchGate. (2023, September 3). (PDF) Determination of Prostaglandins (Carboprost, Cloprostenol, Dinoprost, Dinoprostone, Misoprostol, Sulprostone) by UHPLC-MS/MS in Toxicological Investigations.
  • PubMed. (n.d.). Methods for quantitative estimation of prostaglandins.
  • National Institutes of Health. (n.d.). A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC.
  • MDPI. (2022, July 10). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F 2α in Urine.
  • ResearchGate. (n.d.). Development and validation of HPLC-MS/MS method to determine PGE2 and PGD2 in cell culture medium and assessment of recovery of the prostaglandins by solid phase extraction under various conditions.
  • PubMed. (n.d.). Distribution of Prostaglandins E2 and F2 Alpha Within the Foetoplacental Unit Throughout Human Pregnancy.
  • Cayman Chemical. (n.d.). Prostaglandin F2α (Dinoprost, PGF2α, CAS Number: 551-11-1).
  • CABI Digital Library. (n.d.). Application of prostaglandins in cattle, pig and horse reproduction, including dosage and routes of administration.
  • National Institutes of Health. (n.d.). Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC.
  • National Institutes of Health. (n.d.). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated.
  • Inxight Drugs. (n.d.). DINOPROST.
  • Frontiers. (2022, April 24). Pharmacokinetics, Mass Balance, Excretion, and Tissue Distribution of Plasmalogen Precursor PPI-1011.
  • University of Hertfordshire. (n.d.). Dinoprost - AERU.
  • American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. (n.d.). Prostaglandins.
  • PharmaCompass.com. (n.d.). Dinoprost | Drug Information, Uses, Side Effects, Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Dinoprost 11,15-Dipivalate in Aqueous Solutions

Overview Dinoprost 11,15-dipivalate is a lipophilic ester prodrug of prostaglandin F2α (PGF2α). While the bulky tert-butyl groups of the pivalate esters provide significant steric hindrance compared to simple acetates, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Dinoprost 11,15-dipivalate is a lipophilic ester prodrug of prostaglandin F2α (PGF2α). While the bulky tert-butyl groups of the pivalate esters provide significant steric hindrance compared to simple acetates, these ester bonds remain highly susceptible to nucleophilic attack and hydrolysis in aqueous environments. This technical guide provides researchers and formulation scientists with field-proven, mechanistically grounded strategies to inhibit ester hydrolysis and ensure the chemical stability of aqueous dinoprost 11,15-dipivalate formulations.

The Causality of Degradation: Why Pivalate Esters Hydrolyze

To prevent degradation, one must first understand the mechanistic drivers of ester hydrolysis in aqueous media:

  • Specific Acid/Base Catalysis: Hydrolysis is catalyzed by both hydronium ( H+ ) and hydroxide ( OH− ) ions. Prostaglandin F2α esters exhibit a [1], meaning degradation accelerates exponentially at extreme pH values.

  • General Base Catalysis: Beyond specific OH− catalysis, buffer species themselves (e.g., HPO42−​ , citrate) can act as general bases. High buffer concentrations can [2] even when the formulation is at the optimal pH.

  • Aqueous Exposure: As long as the lipophilic ester linkages are exposed to the bulk water phase, they are vulnerable to[3].

Troubleshooting & FAQs

Q: Why is my dinoprost 11,15-dipivalate degrading rapidly at physiological pH (7.4)? A: At pH 7.4, specific base catalysis by hydroxide ions dominates the degradation pathway. The optimal stability for prostaglandin F2α ester prodrugs (such as latanoprost and dinoprost derivatives) is typically found in the slightly acidic range [4]. Formulating at pH 7.4 exposes the ester bonds to rapid base-catalyzed cleavage.

Q: I adjusted the formulation pH to 6.0 using a 100 mM phosphate buffer, but I am still observing high hydrolysis rates. What is causing this? A: You are likely observing general base catalysis. While you have optimized the specific pH, high concentrations of phosphate ions act as general bases that directly catalyze ester hydrolysis. Solution: Reduce the buffer strength to the minimum required to maintain pH (e.g., 10 mM) or switch to a less catalytic buffer system like dilute citrate or acetate.

Q: How can I physically shield the ester bonds from water without changing to an organic solvent? A: Utilize micellar encapsulation or inclusion complexes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this purpose. The lipophilic cavity of HP-β-CD encapsulates the hydrophobic pivalate ester moieties,[3]. This host-guest complexation significantly[5].

Q: Does temperature play a critical role if I have already optimized the pH and buffer? A: Yes. According to the Arrhenius equation, the hydrolysis rate constant increases exponentially with temperature. Even in an optimized pH 6.0 solution with cyclodextrins, thermal energy will eventually drive hydrolysis.[6] for the long-term stability of aqueous prostaglandin ester solutions.

Quantitative Data: Stability Profile of Prostaglandin Esters

The following table summarizes the expected stability and degradation pathways of prostaglandin F2α esters (like dinoprost dipivalate) under[1][7].

Formulation ConditionPrimary Degradation PathwayRelative StabilityRecommended Action
pH < 4.0 Specific acid-catalyzed hydrolysisUnstableAdjust pH to 5.5 - 6.5.
pH 5.5 - 6.5 Minimal hydrolysisHighly StableOptimal pH range. Maintain with low-strength buffer.
pH > 7.0 Specific base-catalyzed hydrolysisUnstableLower pH; avoid physiological pH for long-term storage.
High Buffer Strength (>50 mM) General base catalysis by buffer saltsModerately UnstableReduce buffer concentration to ≤ 10 mM.
Aqueous + HP-β-CD Hydrolysis sterically inhibitedHighly StableUse 5-10% w/v HP-β-CD for micellar shielding.
Room Temp (25°C) Thermally driven hydrolysisModerately StableAcceptable for short-term in-use stability (e.g., 4 weeks).
Refrigerated (2-8°C) Kinetic energy too low for rapid cleavageHighly StableOptimal storage temperature for long-term shelf life.

Experimental Protocol: Formulating a Stable Aqueous Solution

This self-validating protocol utilizes pH optimization, low buffer strength, and cyclodextrin encapsulation to create a[8].

Materials:

  • Dinoprost 11,15-dipivalate (API)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 10 mM Sodium Phosphate buffer (pH 6.0)

  • Sterile Water for Injection (WFI)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a low-strength 10 mM sodium phosphate buffer. Adjust the pH to exactly 6.0 using dilute HCl or NaOH . Causality: 10 mM provides sufficient buffering capacity without inducing general base catalysis.

  • Cyclodextrin Solubilization: Dissolve HP-β-CD in the pH 6.0 buffer to achieve a final concentration of 5% to 10% (w/v). Stir until the solution is completely clear.

  • API Complexation: Slowly add the required mass of dinoprost 11,15-dipivalate to the HP-β-CD solution. Stir continuously at room temperature (20-25°C) for 12 to 24 hours. Causality: Extended stirring is required for the lipophilic pivalate groups to fully partition into the hydrophobic cavities of the cyclodextrin, forming the protective host-guest complex.

  • Validation of Solubilization: Visually inspect the solution. It should be completely clear and free of particulate matter. If the solution is cloudy, the API has not fully complexed; continue stirring or slightly increase the HP-β-CD concentration.

  • Final pH Verification: Measure the pH of the final solution to ensure the addition of the API and cyclodextrin did not shift the pH outside the optimal 5.5 - 6.5 range.

  • Sterilization and Storage: Filter the solution through a 0.22 µm PES (polyethersulfone) sterile filter. Aliquot into sterile, airtight vials and store immediately at 2-8°C.

Mechanistic Workflow Visualization

G Prodrug Dinoprost 11,15-dipivalate (Aqueous State) pH pH Extremes (< 4.0 or > 7.0) Prodrug->pH exposed to Buffer High Buffer Strength (General Catalysis) Prodrug->Buffer exposed to Opt_pH pH Optimization (pH 5.5 - 6.5) Prodrug->Opt_pH formulate with Opt_Buffer Low Buffer Capacity (e.g., 10mM Citrate) Prodrug->Opt_Buffer formulate with CD HP-β-CD Encapsulation (Steric Shielding) Prodrug->CD complex with Hydrolysis Ester Hydrolysis (Degradation) pH->Hydrolysis Specific Acid/Base Catalysis Buffer->Hydrolysis General Base Catalysis Opt_pH->pH Prevents Stable Stable Aqueous Formulation Opt_pH->Stable Opt_Buffer->Buffer Prevents Opt_Buffer->Stable CD->Hydrolysis Shields Ester Bonds CD->Stable

Mechanism of dinoprost 11,15-dipivalate hydrolysis and formulation strategies for stabilization.

References

  • US20110118348A1 - Methods of stabilizing latanoprost in an aqueous solution.
  • Development of a Stable Latanoprost Solution for Use as Eye Drops. ThaiScience / ResearchGate.[Link]

  • Formulation optimization of prostaglandin E1-loaded lipid emulsion: Enhanced stability and reduced biodegradation. ResearchGate.[Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrM-LATANOPROST. Health Canada.[Link]

  • Aqueous Prostaglandin Eye Drop Formulations. PMC - NIH.[Link]

  • Aqueous Prostaglandin Eye Drop Formulations. MDPI.[Link]

  • Development of a Stable Latanoprost Solution for Use as Eye Drops. ResearchGate.[Link]

Sources

Optimization

improving extraction recovery of dinoprost 11,15-dipivalte from tissue

Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex biochemical and physicochemical challenges associated with extracting highly l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex biochemical and physicochemical challenges associated with extracting highly lipophilic ester prodrugs from biological matrices.

Dinoprost 11,15-dipivalate is a prodrug of dinoprost (Prostaglandin F2α). The addition of two bulky pivalate (trimethylacetate) groups at the C11 and C15 positions fundamentally alters the molecule's behavior, shifting it from an amphiphilic lipid to a highly lipophilic, enzymatically unstable target.

Below is our definitive troubleshooting guide, engineered to help you establish a self-validating extraction workflow.

🔬 Section 1: The Biochemistry of Prodrug Degradation

Q1: My dinoprost 11,15-dipivalate signal disappears almost immediately after tissue homogenization, but I see a massive spike in parent dinoprost. What is happening?

The Causality: You are observing ex vivo enzymatic hydrolysis. Ester prodrugs are designed to mask polar functionalities to increase lipophilicity and membrane permeability[1]. However, tissues (especially liver, lung, and kidney) are rich in ubiquitous carboxylesterases (CES)[2]. While the bulky pivalate groups provide some steric hindrance compared to simple acetates, the mechanical shearing of tissue during homogenization releases massive amounts of active CES, which rapidly cleaves the ester bonds to yield the parent dinoprost[3][4].

The Solution: You must implement a biochemical quenching step before or during cell lysis. Carboxylesterases are highly sensitive to pH shifts and specific serine-protease inhibitors[2]. Lowering the homogenate pH to <4.0 using 1M citric acid or 0.1% formic acid effectively denatures these enzymes and protonates the C1 carboxylic acid of the prodrug, which is a prerequisite for organic extraction[3][5][6].

Mechanism Prodrug Dinoprost 11,15-dipivalate (Intact Prodrug) Parent Dinoprost (PGF2α) (Hydrolyzed) Prodrug->Parent Enzymatic Hydrolysis Esterase Tissue Carboxylesterases (Active) Esterase->Prodrug Catalyzes Inhibitor Acidification (pH < 4) + PMSF/DFP Inhibitor->Esterase Blocks

Mechanism of esterase-mediated prodrug hydrolysis and targeted chemical inhibition.

🧪 Section 2: Physical Chemistry & Solvent Partitioning

Q2: I added an esterase inhibitor, but my extraction recovery is still <40% using a standard ethyl acetate protocol. Why is the prodrug not partitioning?

The Causality: Standard prostaglandin extraction protocols are optimized for the parent molecules, which possess multiple free hydroxyl groups and require moderately polar organic solvents like pure ethyl acetate[5]. By pivaloylating the C11 and C15 positions, you have drastically increased the molecule's LogP (lipophilicity). Pure ethyl acetate is now too polar to efficiently drive this highly lipophilic prodrug into the organic phase.

The Solution: You must decrease the polarity of your Liquid-Liquid Extraction (LLE) solvent. Blending a non-polar solvent like hexane with ethyl acetate at a 1:1 (v/v) ratio creates the optimal dielectric constant to partition the dipivalate prodrug while leaving highly polar endogenous tissue components in the aqueous phase[5][6].

Quantitative Physicochemical & Extraction Parameters

Table 1: Comparative data illustrating the causality behind extraction solvent failures.

ParameterDinoprost (Parent PGF2α)Dinoprost 11,15-dipivalateCausality / Impact on Extraction
Free Hydroxyl Groups 3 (C9, C11, C15)1 (C9)Esterification drastically reduces hydrogen bonding capacity.
Estimated LogP ~3.0> 5.0Prodrug is highly lipophilic; requires non-polar solvent mixtures.
Enzymatic Half-life Stable (Hours)< 5 Minutes (Uninhibited)Prodrug is rapidly cleaved; necessitates immediate acidic quenching.
Optimal Homogenate pH pH 4.0 - 5.0pH < 4.0Deep acidification is mandatory to denature tissue esterases.
Recovery (100% EtOAc) > 85%< 40%Pure EtOAc is too polar; fails to partition the prodrug efficiently.
Recovery (Hex:EtOAc 1:1) ~ 60%> 90%Non-polar hexane drives the lipophilic prodrug into the organic phase.

⚙️ Section 3: Self-Validating Experimental Protocol

Q3: How can I definitively prove whether my low recovery is due to extraction inefficiency or residual enzymatic degradation?

The Causality: In bioanalysis, you cannot fix what you cannot isolate. A robust protocol must be a self-validating system . By isolating the biochemical variable (enzymes) from the physicochemical variable (solvent partitioning), you can pinpoint the exact failure mode.

Standard Operating Procedure: Stabilized LLE for Dinoprost 11,15-dipivalate

  • Step 1 (Tissue Quenching): Weigh 50 mg of snap-frozen tissue. Do not allow the tissue to thaw.

  • Step 2 (Inhibitor Spike): Add 10 µL of 100 mM PMSF (phenylmethylsulfonyl fluoride) directly to the frozen tissue.

  • Step 3 (Acidic Lysis): Add 500 µL of ice-cold methanol/water (70:30, v/v) containing 0.1% formic acid or 1M citric acid to force the pH < 4.0[3][6]. Homogenize immediately using a cryo-mill at 4°C.

  • Step 4 (Internal Standard): Spike in 20 µL of a stable isotope-labeled internal standard (SIL-IS), such as PGE2-d4 or PGF2α-d4, to mathematically correct for downstream matrix effects[5][7].

  • Step 5 (Partitioning): Add 2 mL of Hexane/Ethyl Acetate (1:1, v/v)[5][6]. Vortex aggressively for 2 minutes to maximize surface area contact between phases.

  • Step 6 (Separation): Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the upper organic layer to a silanized microvial.

  • Step 7 (Reconstitution): Evaporate to dryness under nitrogen. Reconstitute in 100 µL of Acetonitrile/Water (1:2) for LC-MS/MS analysis[6].

The Self-Validation Checkpoint: To troubleshoot losses, run these two controls alongside your samples:

  • Spike-Stability Control: Spike the prodrug into pre-homogenized, acidified tissue matrix and incubate for 30 minutes. If the signal drops, your esterase inhibition (Step 3) is failing.

  • Spike-Extraction Control: Spike the prodrug into the Hexane/EtOAc solvent after tissue homogenization but before Step 5. If recovery is low compared to a neat solvent standard, your LLE solvent polarity is incorrect for your specific tissue lipid profile.

Workflow A Tissue Excision & Snap Freezing (Quench Metabolism) B Homogenization in Acidic Buffer (pH < 4.0 + PMSF Inhibitor) A->B C Liquid-Liquid Extraction (LLE) Hexane:EtOAc (1:1 v/v) B->C D Phase Separation & N2 Drying C->D E LC-MS/MS Quantification (SIL-IS Correction) D->E

Optimized extraction workflow for lipophilic ester prodrugs from tissue matrices.

📚 References

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems. MDPI. Available at:[Link]

  • Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC - NIH. Available at: [Link]

  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC - NIH. Available at: [Link]

  • LC-MS/MS assay for the simultaneous quantitation of thromboxane B and prostaglandin E to evaluate cyclooxygenase inhibition. Semantic Scholar. Available at: [Link]

  • Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. ResearchGate. Available at:[Link]

  • An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Storage &amp; Stability of Dinoprost 11,15-Dipivalate

Welcome to the Technical Support Center for Dinoprost 11,15-dipivalate . This guide is designed for researchers, analytical scientists, and drug development professionals handling this highly lipophilic prostaglandin pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dinoprost 11,15-dipivalate . This guide is designed for researchers, analytical scientists, and drug development professionals handling this highly lipophilic prostaglandin prodrug.

Dinoprost (Prostaglandin F2α) 11,15-dipivalate was engineered to enhance tissue penetration (e.g., transscleral and transcorneal absorption) by masking the hydrophilic hydroxyl groups at the C11 and C15 positions with pivalic acid (trimethylacetic acid)[1]. While the extreme steric bulk of the tert-butyl groups makes pivaloyl esters exceptionally resistant to hydrolysis compared to standard acetyl esters[2][3], the molecule as a whole remains a complex, multi-functional entity susceptible to specific degradation pathways under suboptimal storage conditions.

Part 1: Mechanistic Causality (The "Why" Behind the Stability)

To optimize storage, you must understand the dual vulnerabilities of this molecule:

  • The Pivalate Esters (Hydrolytic Pathway): The tert-butyl group of the pivalate ester sterically hinders nucleophilic attack at the carbonyl carbon, providing a robust shield[2]. However, under basic conditions, bimolecular acyl-oxygen cleavage (BAC2) can still occur, leading to saponification[4].

  • The Prostaglandin Backbone (Isomerization/Oxidation Pathway): The cyclopentane ring and the aliphatic chains containing double bonds are susceptible to auto-oxidation and acid-catalyzed dehydration. Prostaglandins generally exhibit their maximum hydrolytic and thermal stability in slightly acidic aqueous environments (pH 4.5–5.0)[5].

G API Dinoprost 11,15-Dipivalate (Intact Prodrug) Hydrolysis Moisture / Base (pH > 6) Ester Cleavage API->Hydrolysis Oxidation UV Light / Oxygen Auto-oxidation API->Oxidation Dehydration Heat / Strong Acid (pH < 3.5) Isomerization API->Dehydration Prod1 Mono-pivalate & Free Dinoprost Hydrolysis->Prod1 Prod2 Epoxides & Chain Cleavage Oxidation->Prod2 Prod3 PGA2/PGB2-like Derivatives Dehydration->Prod3

Mechanistic degradation pathways of Dinoprost 11,15-dipivalate under environmental stress.

Part 2: Troubleshooting Guide & FAQs

Q1: During stability testing, we observe the appearance of free Dinoprost and mono-pivalate intermediates on our HPLC chromatograms. What is causing this, and how can we prevent it? A1: This indicates ester hydrolysis. Although pivalate esters are robust, they are not invincible to water acting as a nucleophile over prolonged periods, especially if the pH drifts.

  • Causality: If the API is stored in a non-desiccated environment, ambient humidity drives slow hydrolysis. If formulated in an aqueous vehicle, a pH drift above 6.0 accelerates base-catalyzed saponification[4].

  • Solution: For solid API, store in tightly sealed amber glass vials backfilled with Argon, at -20°C, with a desiccant pouch. For formulated solutions, buffer the vehicle to a slightly acidic pH (4.5–5.0) where prostaglandins exhibit maximum stability[5].

Q2: We are seeing peak broadening and the emergence of new peaks with the exact same mass (isobars) during accelerated stability studies at 40°C/75% RH. Is this degradation? A2: Yes. This is likely acid-catalyzed dehydration or isomerization of the prostaglandin backbone, not ester cleavage.

  • Causality: High temperatures combined with acidic micro-environments can cause the loss of the C9 hydroxyl group (forming a PGA-like derivative) or shifting of the double bonds.

  • Solution: Strictly control the temperature. Dinoprost 11,15-dipivalate must be maintained at 2–8°C for short-term handling and -20°C for long-term storage. Avoid highly acidic vehicles (pH < 3.5).

Q3: After thawing a stock solution in DMSO, we notice precipitation. Does this mean the compound has degraded? A3: Not necessarily, but it indicates a critical loss of solubility due to moisture ingress or thermal shock.

  • Causality: Dinoprost 11,15-dipivalate is highly lipophilic. DMSO is highly hygroscopic. If the DMSO absorbs atmospheric moisture during freeze-thaw cycles, the dielectric constant of the solvent changes, forcing the hydrophobic dipivalate out of solution.

  • Solution: Aliquot stock solutions into single-use vials prior to freezing. Warm vials to room temperature in a desiccator before opening to prevent condensation.

Part 3: Data Presentation

Comparative Stability Matrix

The following table summarizes the quantitative stability profile of Dinoprost 11,15-dipivalate under various environmental conditions, synthesizing known behavior of pivaloyl esters[2] and prostaglandin backbones[5].

Storage ConditionEnvironment / pHEstimated Shelf Life (t₉₀)Primary Degradation Risk
Solid API (-20°C) Desiccated, Argon purged> 36 monthsNegligible
Solid API (25°C) Ambient Humidity (60% RH)< 6 monthsHydrolysis (Moisture ingress)
Aqueous Solution Buffered to pH 4.5–5.030 days (at 37°C)Slow Isomerization
Aqueous Solution Buffered to pH 7.4< 14 days (at 37°C)Base-catalyzed Saponification
Organic Stock Anhydrous DMSO (-20°C)12 monthsPrecipitation (if moisture enters)

Part 4: Experimental Protocols

Self-Validating Stability-Indicating Assay (SIA)

To trust your stability data, your analytical method must be a self-validating system. This means demonstrating Mass Balance —proving that the method detects all degradation products and that nothing is "lost" on the column.

Step 1: Stock Preparation Prepare a 1.0 mg/mL stock of Dinoprost 11,15-dipivalate in anhydrous Acetonitrile (HPLC grade).

Step 2: Forced Degradation (The Stressors) Divide the stock into four aliquots to force specific mechanistic failures:

  • Acidic Stress: Add 0.1 N HCl (10% v/v), heat to 60°C for 24h (Forces dehydration).

  • Basic Stress: Add 0.1 N NaOH (10% v/v), room temp for 2h (Forces BAC2 saponification[4]).

  • Oxidative Stress: Add 3% H₂O₂ (10% v/v), room temp for 24h (Forces auto-oxidation).

  • Control: Add pure water (10% v/v), keep at 2–8°C.

Step 3: Reaction Quenching (Critical Step) Immediately neutralize the acidic and basic samples to pH 4.5–5.0 using appropriate buffers. This halts the degradation precisely at the target timepoint, leveraging the pH stability maximum of prostaglandins[5].

Step 4: HPLC-UV/MS Analysis Inject samples onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution of Water/Acetonitrile containing 0.1% Formic Acid. Monitor via UV (210 nm for double bonds) and in-line Mass Spectrometry.

Step 5: Mass Balance Validation Calculate the total peak area of the stressed sample (API + all degradants). Adjust for relative response factors (RRF) using MS data. The total area must be within 95%–105% of the unstressed control peak area. If mass balance fails, degradation products are either volatile, non-UV absorbing, or permanently retained on the column, meaning your method cannot be trusted for stability testing.

Workflow Prep Sample Prep (Anhydrous) Stress Forced Degradation (Heat, Light, pH) Prep->Stress Quench Reaction Quenching (Buffer to pH 4.5) Stress->Quench Analysis HPLC-UV/MS Analysis Quench->Analysis Validate Mass Balance Verification Analysis->Validate

Step-by-step workflow for validating the stability-indicating analytical method.

References

  • Pivalic acid. Wikipedia. Available at:[Link]

  • The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. PubMed (Prostaglandins, 1986). Available at:[Link]

  • Penetration of natural prostaglandins and their ester prodrugs and analogs across human ocular tissues in vitro. PubMed (J Ocul Pharmacol Ther, 1998). Available at:[Link]

  • A mechanistic study of the saponification of pivaloate esters. Union College Schaffer Library. Available at:[Link]

Sources

Optimization

Technical Support Center: Dinoprost 11,15-Dipivalate Synthesis &amp; Stability

Welcome to the Advanced Technical Support Center for prostaglandin synthesis. Dinoprost (Prostaglandin F2α) and its prodrug derivatives, such as dinoprost 11,15-dipivalate, present significant synthetic challenges due to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for prostaglandin synthesis. Dinoprost (Prostaglandin F2α) and its prodrug derivatives, such as dinoprost 11,15-dipivalate, present significant synthetic challenges due to the inherent instability of the cyclopentane ring and the allylic C15 hydroxyl group. This guide provides mechanistic troubleshooting, FAQs, and self-validating protocols to help researchers minimize degradation during chemical synthesis.

Core Principles of Dinoprost Degradation

Before troubleshooting specific synthetic steps, it is critical to understand the thermodynamic and kinetic vulnerabilities of dinoprost 11,15-dipivalate[1]. The molecule is susceptible to multiple degradation pathways depending on the environmental stress applied.

G Dino Dinoprost 11,15-Dipivalate Acyl Acyl Migration (C11 -> C9) Dino->Acyl Base / Thermal Stress Epim C15 Epimerization Dino->Epim Acidic Conditions Dehyd C9 Dehydration (PGA/PGB) Dino->Dehyd Strong Acid / Heat Oxid C9 Oxidation (PGE2-like) Dino->Oxid Oxidizing Agents

Degradation pathways of dinoprost 11,15-dipivalate under synthetic stress.

Troubleshooting Guide & FAQs

Q1: I am observing significant acyl migration from the C11 to the C9 position during esterification. How can I prevent this? Causality: While pivalate (trimethylacetate) esters are sterically hindered to resist hydrolysis, they are not immune to intramolecular acyl migration[2]. In dinoprost derivatives, the proximity of the C11 pivalate to the free C9 hydroxyl group creates a thermodynamic driving force for migration under basic conditions. This occurs via a cyclic orthoester intermediate[3]. Solution:

  • Avoid strong, unhindered nucleophilic bases (e.g., DMAP or unhindered amines) during the reaction. Use sterically hindered bases like 2,4,6-collidine.

  • Maintain the aqueous workup pH strictly between 5.5 and 6.5.

Q2: My HPLC trace shows a growing impurity peak identified as a C15 epimer. What is driving this degradation? Causality: The C15 position is allylic. Under mildly acidic conditions, the allylic system can form a resonance-stabilized carbocation, leading to racemization/epimerization at the C15 stereocenter. Furthermore, acidic silica gel during purification heavily exacerbates this issue[4]. Solution: Maintain strict temperature control (sub-ambient, < 0°C) during synthetic steps. Deactivate all silica gel used for chromatography with a mild amine prior to loading the sample.

Q3: How do I prevent the dehydration of the C9 hydroxyl group? Causality: Dehydration of the cyclopentane ring forms PGA2 or PGB2 derivatives. This elimination reaction is accelerated by strong acids or thermal stress[1]. Solution: Never exceed 30°C during solvent evaporation. Use a rotary evaporator equipped with a high-vacuum pump to remove solvents at sub-ambient temperatures.

Quantitative Degradation Profile

To assist in process development, the following table summarizes the degradation kinetics of dinoprost derivatives under various stress conditions.

Stress ConditionPrimary Degradation PathwayEstimated Half-Life (t1/2)Preventive Measure
pH > 8.5 (Aqueous) C11 → C9 Acyl Migration< 2 hoursQuench with pH 6.0 phosphate buffer.
pH < 4.0 (Aqueous) C15 Epimerization / Hydrolysis~ 4 hoursAvoid unbuffered aqueous acids.
Thermal (> 40°C) C9 Dehydration (PGA2 formation)~ 12 hoursEvaporate solvents at < 25°C under high vacuum.
Standard Silica Gel Epimerization & MigrationOn-column degradationPre-treat silica with 1% Triethylamine (TEA).
Ambient Air / Light Auto-oxidation~ 5 daysStore at -80°C under Argon in methyl acetate[5].
Standardized Methodology: Low-Degradation Synthesis & Purification

The following protocol is a self-validating system designed to synthesize and isolate dinoprost 11,15-dipivalate while actively monitoring and preventing degradation.

Workflow Step1 Crude Reaction Mixture (Temp: -20°C) Step2 Quench with pH 6.0 Buffer (Avoid Strong Base/Acid) Step1->Step2 Step3 Cold Extraction (EtOAc, 4°C) Step2->Step3 Step4 Buffered Silica Chromatography (Et3N deactivated) Step3->Step4 Step5 Pure Dinoprost 11,15-Dipivalate (Store at -80°C under Ar) Step4->Step5

Optimized workflow for the isolation of dinoprost 11,15-dipivalate.

Step-by-Step Protocol:

Phase 1: Controlled Esterification

  • Preparation: Dissolve dinoprost (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction vessel to -20°C using a dry ice/ethylene glycol bath.

  • Reagent Addition: Add 2,4,6-collidine (3.0 eq) as a sterically hindered base. Slowly add pivaloyl chloride (2.1 eq) dropwise over 30 minutes.

  • In-Process Validation (Self-Validation Check): After 2 hours, withdraw a 10 µL aliquot, quench immediately in cold pH 6.0 buffer, and analyze via LC-MS.

    • Validation criteria: The presence of the C9-pivalate isomer indicates base-catalyzed migration. If detected, immediately lower the temperature to -30°C and verify the anhydrous state of the solvent.

Phase 2: pH-Controlled Quench and Extraction 4. Quenching: Quench the reaction at -20°C by adding a pre-chilled (4°C) 0.5 M sodium phosphate buffer (pH 6.0).

  • Causality: This specific pH halts the reaction without triggering acid-catalyzed epimerization or base-catalyzed acyl migration.

  • Extraction: Extract the aqueous layer with cold ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature strictly 20°C.

Phase 3: Buffered Chromatography 7. Column Preparation: Slurry standard silica gel in a mixture of Hexanes/EtOAc containing 1% Triethylamine (TEA). Pack the column and flush with 3 column volumes of the mobile phase (without TEA) until the eluent tests neutral on pH paper.

  • Causality: Neutralizing the acidic silanol groups prevents on-column dehydration and epimerization.

  • Purification: Load the crude mixture and elute with a gradient of Hexanes/EtOAc.

  • Final Validation: Perform 2D-NMR (HMBC) on the purified product.

    • Validation criteria: Confirm that the pivalate carbonyl carbons (~178 ppm) correlate exclusively with the C11 and C15 protons, confirming zero acyl migration to the C9 position. Store the final product at -80°C[5].

References
  • Studies on a novel series of acyl ester prodrugs of prostaglandin F2 alpha Source: PubMed Central (PMC) - NIH URL:[Link]

  • Prostaglandin Prodrugs III: Synthesis and Biological Properties of C9- And C15-monoesters of Dinoprost (Prostaglandin F2 Alpha) Source: PubMed - NIH URL:[Link]

  • [56] Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary Source: Semantic Scholar URL:[Link]

  • Prostaglandin F2.alpha. SAFETY DATA SHEET Source: Szabo-Scandic URL:[Link]

  • Protecting Groups: 4.7 Esters (Pivalate Esters & Acyl Migration) Source: Thieme Connect URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Low Yield in Dinoprost 11,15-Dipivalate Purification

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals troubleshooting yield and purity bottlenecks during the isolation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals troubleshooting yield and purity bottlenecks during the isolation of dinoprost 11,15-dipivalate.

Because dinoprost (Prostaglandin F2α) derivatives contain sensitive allylic alcohol functionalities and sterically hindered esters, standard purification methods often lead to severe yield degradation. This guide provides mechanistic causality, quantitative comparisons, and self-validating protocols to secure high-yield recoveries.

Diagnostic Purification Workflow

Workflow Start Crude Dinoprost 11,15-Dipivalate Q1 Is C15-epimerization observed during LC? Start->Q1 A1 Neutralize silica with 1% Et3N or switch to RP-HPLC Q1->A1 Yes Q2 Are mono-pivalates co-eluting? Q1->Q2 No A1->Q2 A2 Use shallow RP-HPLC gradient (MeCN/H2O, 0.1% Formic Acid) Q2->A2 Yes Q3 Is ester migration to C9 occurring? Q2->Q3 No A2->Q3 A3 Avoid strong bases during workup. Quench with cold NaHCO3. Q3->A3 Yes End Purified Dinoprost 11,15-Dipivalate (>98%) Q3->End No A3->End

Troubleshooting workflow for dinoprost 11,15-dipivalate purification.

Mechanistic Troubleshooting & FAQs

Q1: Why is my overall yield dropping below 50% after normal-phase silica gel chromatography, despite full conversion in the reaction mixture? Causality & Expert Insight: Standard silica gel is inherently acidic (pH ~4.5–5.5). Dinoprost possesses an allylic system at the C13-C15 position. Extended residence time on acidic silica promotes the formation of an allylic carbocation, leading to premature cleavage of the pivalate ester or C15-epimerization. Separation of 15-OH epimers is notoriously laborious due to their nearly identical physico-chemical properties 1. Self-Validating Check: Run a 2D TLC. Spot the crude mixture, run it in one dimension, let the plate dry for 1 hour (simulating column residence time), and run it perpendicularly. Off-diagonal spots confirm on-column degradation. Solution: Pre-treat the silica gel with 1% triethylamine (Et3N) to neutralize acidic silanol groups, or transition entirely to Reverse-Phase HPLC.

Q2: I am seeing a persistent impurity that co-elutes with the 11,15-dipivalate. LC-MS shows a mass consistent with a mono-pivalate. How do I resolve this? Causality & Expert Insight: The pivaloyl (trimethylacetyl) group is highly sterically hindered, which is excellent for enhancing lipophilicity but makes complete esterification sluggish [[2]](). Because the core prostaglandin framework dominates the molecule's polarity, the Retention Factor (Rf) values of mono- and di-pivalates overlap heavily on normal-phase silica. Solution: Utilize Reverse-Phase Preparative HPLC (RP-HPLC). The hydrophobic bulk of the two tert-butyl groups in the dipivalate significantly increases retention time on a C18 column compared to the mono-pivalate, allowing for baseline resolution.

Q3: Can I use standard basic aqueous workups (e.g., NaOH) to remove unreacted pivaloyl chloride before purification? Causality & Expert Insight: No. Dinoprost is a PGF2α analogue with multiple hydroxyl sites 3. While pivalate esters are resistant to base-catalyzed hydrolysis, strong bases will deprotonate the unprotected C9-hydroxyl group. This triggers an intramolecular transesterification, migrating the pivalate from C11 to C9. Solution: Quench the reaction with mildly basic buffers (e.g., saturated cold NaHCO3) and keep aqueous contact time under 15 minutes at 0–5 °C.

Degradation Pathways

Degradation DP Dinoprost 11,15-Dipivalate Acid Acidic Silica Gel (H+ exposure) DP->Acid On-column Base Strong Base (NaOH workup) DP->Base Workup Carbocation C15 Allylic Carbocation Acid->Carbocation Migration 9,15-Dipivalate (Migration) Base->Migration Transesterification Epimer 15-epi-Dinoprost Dipivalate Carbocation->Epimer H2O attack

Mechanistic pathways of dinoprost 11,15-dipivalate degradation during purification.

Quantitative Data: Purification Strategy Comparison

Purification StrategyTypical YieldPurity AchievedPrimary Impurities RemainingScalability
Standard NP-Silica 40% – 55%85% – 90%15-epimer, mono-pivalatesHigh
Et3N-Buffered NP-Silica 65% – 75%92% – 95%mono-pivalatesHigh
Preparative RP-HPLC 85% – 92% > 99% None (baseline resolution)Moderate

Self-Validating Protocol: Preparative RP-HPLC

To completely bypass silica-induced degradation and achieve >99% purity, implement the following Reverse-Phase Preparative HPLC methodology.

Step 1: Sample Preparation Dissolve the crude dinoprost 11,15-dipivalate in a 1:1 mixture of Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL. Causality: DMSO prevents precipitation at the injection loop, while MeCN matches the mobile phase, preventing peak fronting and band broadening.

Step 2: Mobile Phase Preparation

  • Solvent A: Ultrapure Water with 0.1% Formic Acid (pH ~2.7).

  • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid. Causality: Formic acid maintains the C1 carboxylic acid of dinoprost in its protonated, unionized state, ensuring sharp peak shapes.

Step 3: Column Equilibration Flush a C18 Prep Column (e.g., 50 x 250 mm, 10 µm) with 40% Solvent B for 3 column volumes (CV).

Step 4: Gradient Elution

  • 0–5 min: Isocratic at 40% B (Elutes polar impurities and DMSO).

  • 5–25 min: Linear gradient from 40% to 75% B. Causality: This shallow gradient precisely exploits the hydrophobic difference between the mono-pivalate (elutes ~55% B) and the target dipivalate (elutes ~68% B).

  • 25–30 min: Flush at 100% B.

Step 5: Fraction Validation (Self-Validation Checkpoint) Collect fractions based on UV absorbance at 210 nm. Self-Validation: Do not pool fractions immediately. First, analyze the leading and tailing edges of the main peak via analytical LC-MS. Confirm the absence of the 15-epimer (leading edge) and mono-pivalates (tailing edge). If impurities are detected in the margins, discard the edge fractions to protect the >99% purity of the main pool.

Step 6: Lyophilization Pool the validated pure fractions, freeze at -80 °C, and lyophilize to yield the final product as a white amorphous solid. Avoid rotary evaporation at high temperatures to prevent thermal degradation of the double bonds.

Sources

Optimization

Technical Support Center: Troubleshooting Dinoprost 11,15-Dipivalate Solubility in In Vitro Assays

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with highly lipophilic prostaglandin prodrugs.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with highly lipophilic prostaglandin prodrugs.

Native prostaglandin F2 α (dinoprost) possesses hydroxyl groups at the C11 and C15 positions that readily participate in hydrogen bonding with water. However, esterification of these positions with bulky, branched pivalic acid groups to form dinoprost 11,15-dipivalate drastically increases the molecule's partition coefficient (LogP)[1]. While this modification is intentionally designed to enhance trans-tissue penetration in vivo[1], it severely compromises thermodynamic aqueous solubility, making in vitro assay formulation a significant challenge.

Part 1: Diagnostic FAQs

Q1: My dose-response curves for dinoprost 11,15-dipivalate are flatlining at higher concentrations, and technical replicates show unusually high variance. What is happening? A1: You are likely experiencing a combination of kinetic precipitation and plasticware adsorption . When a high-concentration DMSO stock of dinoprost 11,15-dipivalate is spiked directly into an aqueous assay buffer, the DMSO diffuses rapidly into the bulk water phase. The lipophilic prodrug is suddenly left in a microenvironment where its kinetic solubility limit is vastly exceeded, causing it to nucleate into micro-crystals[2]. Furthermore, the highly hydrophobic pivaloyl groups cause the free drug to non-specifically bind to the hydrophobic polystyrene walls of your assay plates, drastically reducing the actual effective concentration in the well.

Q2: Can I simply increase the DMSO concentration in my assay buffer to keep the compound dissolved? A2: No. While increasing the organic solvent fraction will improve the thermodynamic solubility of the compound, most cell lines and enzymatic systems cannot tolerate high DMSO levels. For cell-based assays, exceeding 0.5% (v/v) DMSO often induces solvent toxicity, alters cell membrane permeability, and confounds your assay readouts[2].

Part 2: Solubilization Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy based on your assay's specific concentration requirements and solvent tolerance.

SolubilizationWorkflow Start Dinoprost 11,15-dipivalate Precipitation Detected CheckConc Is required final assay concentration > 10 µM? Start->CheckConc CheckCells Are cells sensitive to >0.1% DMSO? CheckConc->CheckCells Yes Sol1 Direct DMSO Spike (Final DMSO ≤ 0.5%) CheckConc->Sol1 No Sol2 HP-β-CD Complexation (1:5 Molar Ratio) CheckCells->Sol2 Yes Sol3 Intermediate Dilution with 0.1% BSA Carrier CheckCells->Sol3 No

Logical workflow for selecting a solubilization strategy for dinoprost 11,15-dipivalate.

Part 3: Core Troubleshooting Guides & Protocols

Strategy A: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Complexation

Best for: High-concentration assays (>10 µM) and highly sensitive cell lines. The Causality: HP- β -CD is a cyclic oligosaccharide featuring a hydrophilic exterior and a hydrophobic inner cavity. The bulky, hydrophobic pivaloyl esters of dinoprost 11,15-dipivalate fit perfectly into this cavity, forming a host-guest inclusion complex (typically at a 1:1 stoichiometry)[3]. This physically shields the lipophilic moieties from the aqueous environment, maintaining the compound in a true solution without requiring toxic levels of organic co-solvents[4].

Self-Validating Protocol:

  • Carrier Preparation: Dissolve HP- β -CD in your base aqueous assay buffer to a concentration of 50 mM.

  • Stock Creation: Prepare a 10 mM stock of dinoprost 11,15-dipivalate in 100% anhydrous DMSO.

  • Complexation: While vigorously vortexing the 50 mM HP- β -CD solution, add the 10 mM DMSO stock dropwise to achieve your desired intermediate concentration (e.g., 1 mM drug in 50 mM HP- β -CD)[2].

  • Thermodynamic Equilibration: Incubate the mixture on an orbital shaker at room temperature for 2 to 4 hours. Crucial step: Complexation is not instantaneous; this time is required for the thermodynamic equilibrium of the inclusion complex to establish[3].

  • System Validation: Measure the optical density of the final complexed solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.02 confirms the absence of colloidal aggregates. Alternatively, centrifuge the solution at 15,000 x g for 10 minutes; the absolute absence of a visible pellet validates that the drug is fully complexed and in solution.

Strategy B: Carrier-Protein Supplementation (BSA Step-Down)

Best for: Mid-range concentrations (~10 µM) where cyclodextrins might interfere with downstream receptor binding. The Causality: Bovine Serum Albumin (BSA) contains multiple hydrophobic binding pockets (e.g., Sudlow's sites) that naturally accommodate and transport lipophilic molecules like fatty acids and eicosanoids in vivo. By supplementing an intermediate dilution buffer with BSA, the protein acts as a thermodynamic sink. It sequesters the dinoprost 11,15-dipivalate, preventing the free prodrug from nucleating into crystals or adsorbing onto the hydrophobic walls of the assay plate.

Self-Validating Protocol:

  • Intermediate Buffer: Prepare an intermediate dilution buffer containing 10% DMSO and 0.1% (w/v) Fatty Acid-Free BSA in PBS or base media.

  • First Dilution (Solvent Step-Down): Dilute your 10 mM pure DMSO stock 1:10 into the intermediate buffer. Pipette up and down slowly to ensure immediate binding of the drug to the BSA carrier.

  • Final Dilution: Dilute this intermediate stock 1:100 into your final assay medium. This yields a 10 µM final drug concentration with a safe 0.1% final DMSO concentration.

  • System Validation: Perform a serial dilution of the final assay buffer directly in the polystyrene assay plate. Incubate for 1 hour, then quantify the recovery of dinoprost 11,15-dipivalate via LC-MS/MS. A perfectly linear response across the dilution range validates that the compound remains in solution and is not being lost to plasticware adsorption.

Part 4: Quantitative Method Comparison

To assist in selecting the correct formulation approach, the quantitative limits and parameters of each solubilization strategy are summarized below:

Solubilization StrategyMax Tolerated Assay Conc.Final DMSO % RequiredRisk of Plastic AdsorptionEquilibration Time
Direct DMSO Spike < 1 µM≤ 0.5%HighImmediate
BSA Carrier Step-Down ~10 µM≤ 0.2%Low15 minutes
HP-β-CD Complexation > 100 µM≤ 0.1%Very Low2 - 4 hours

Part 5: References

  • [4] Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: nih.gov URL:[Link]

  • [3] Title: Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration - MDPI Source: mdpi.com URL:[Link]

  • [1] Title: Penetration of natural prostaglandins and their ester prodrugs and analogs across human ocular tissues in vitro - PubMed Source: nih.gov URL:[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Minimizing Matrix Effects in the LC-MS/MS Analysis of Dinoprost 11,15-Dipivalate

Introduction Welcome to the technical support guide for the bioanalysis of dinoprost 11,15-dipivalate. As a dipivaloyl ester prodrug of dinoprost (Prostaglandin F2α), this molecule presents unique challenges during quant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the bioanalysis of dinoprost 11,15-dipivalate. As a dipivaloyl ester prodrug of dinoprost (Prostaglandin F2α), this molecule presents unique challenges during quantification in complex biological matrices like plasma or serum. The primary analytical hurdle is the matrix effect , a phenomenon where co-eluting endogenous components interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[1][2] This guide provides a structured, in-depth approach to diagnosing, troubleshooting, and ultimately minimizing matrix effects to ensure the development of a robust and reliable LC-MS/MS assay.

The lipid-like nature of dinoprost 11,15-dipivalate and its presence in matrices rich with phospholipids make it particularly susceptible to ionization suppression.[3][4] Phospholipids are notorious for co-extracting with analytes and eluting across a broad range in reversed-phase chromatography, often overlapping with the analyte of interest and competing for ionization in the mass spectrometer source.[3][4][5] This guide will equip you with the expertise to mitigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem

This section addresses the most common initial questions researchers face when dealing with matrix effects.

Q1: What are matrix effects, and how can I confirm they are impacting my dinoprost 11,15-dipivalate assay?

Answer: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components from the sample matrix.[1][6] This leads to poor accuracy and reproducibility. The most definitive way to assess matrix effects is through a post-extraction spike experiment .

This experiment quantifies the "Matrix Factor" (MF) by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a pure solution.

Experimental Protocol: Post-Extraction Spike for Matrix Factor Assessment

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final mobile phase or reconstitution solvent.

    • Set B (Post-Spike Matrix): Process blank biological matrix (e.g., plasma from at least six different sources) through your entire sample preparation workflow.[6][7] Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix before the sample preparation workflow to determine recovery.

  • Analyze and Calculate:

    • Inject all samples into the LC-MS/MS system.

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Response in Set B) / (Peak Response in Set A)

      • An MF of 1.0 indicates no matrix effect.

      • An MF < 1.0 indicates ion suppression.

      • An MF > 1.0 indicates ion enhancement.

    • Calculate Recovery (RE):

      • RE = (Peak Response in Set C) / (Peak Response in Set B)

    • According to FDA guidance, the precision (%CV) of the matrix factor across different sources should not exceed 15%.[6]

Q2: My assay shows significant ion suppression. What are the most likely culprits in plasma?

Answer: For lipid-like molecules such as dinoprost 11,15-dipivalate, the primary sources of ion suppression in plasma and serum are phospholipids and, to a lesser extent, salts.[3][4][5]

  • Phospholipids (PLs): These are abundant endogenous components of cell membranes.[3] During protein precipitation or less-selective extraction methods, PLs remain in the extract. In reversed-phase chromatography, they tend to elute in the middle of the gradient, where many drug compounds also elute.[4] In the ESI source, they compete with the analyte for access to the droplet surface, effectively "stealing" charge and suppressing the analyte's signal.[3]

  • Salts: High concentrations of non-volatile salts from buffers or the matrix itself can crystallize on the ESI probe tip, leading to a rapid decrease in sensitivity and signal instability.

The workflow below illustrates a systematic approach to diagnosing and addressing these issues.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Dinoprost vs. Dinoprost 11,15-Dipivalate

As a Senior Application Scientist, optimizing the pharmacokinetic profile of eicosanoid therapeutics requires a deep understanding of structural liabilities and metabolic sinks. Dinoprost (Prostaglandin F2α, PGF2α) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, optimizing the pharmacokinetic profile of eicosanoid therapeutics requires a deep understanding of structural liabilities and metabolic sinks. Dinoprost (Prostaglandin F2α, PGF2α) is a potent, naturally occurring lipid mediator with profound effects on smooth muscle contraction and luteolysis. However, its clinical and experimental utility is frequently bottlenecked by a highly transient half-life and poor membrane permeability[1].

To overcome these limitations, synthetic chemistry has yielded Dinoprost 11,15-dipivalate (AGN-190988) , a highly lipophilic prodrug. This guide provides an objective, highly technical comparison of these two molecules, detailing the causality behind their structural differences, their receptor signaling pathways, and the self-validating experimental protocols required to evaluate their comparative efficacy.

Molecular Rationale: Overcoming the Pharmacokinetic Bottleneck

The parent molecule, Dinoprost , is highly hydrophilic due to the presence of three hydroxyl groups (C9, C11, C15) and a terminal carboxylic acid. This polarity restricts its ability to passively diffuse across lipid-rich biological barriers (e.g., the cornea or stratum corneum). Furthermore, Dinoprost is rapidly deactivated in vivo (plasma half-life < 1 minute) via the oxidation of its C15 hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1].

Dinoprost 11,15-dipivalate addresses these liabilities through targeted esterification. By attaching pivalic acid (2,2-dimethylpropanoic acid) to the C11 and C15 positions, the molecule gains significant lipophilicity. More importantly, the pivalate promoiety features a bulky tert-butyl group. This steric hindrance severely impedes rapid nucleophilic attack by ubiquitous tissue carboxylesterases, ensuring a slow, sustained release of the active moiety rather than rapid degradation[2]. Additionally, masking the C15 hydroxyl group renders the prodrug temporarily immune to 15-PGDH oxidation until enzymatic cleavage occurs at the target site.

Structural and Pharmacological Profiling

The structural modifications directly dictate the quantitative pharmacological parameters of both compounds. The table below summarizes their comparative profiles.

ParameterDinoprost (PGF2α)Dinoprost 11,15-dipivalate
Molecular Weight 354.48 g/mol 522.71 g/mol
Receptor Affinity (FP) High (Active Agonist)Negligible (Inactive Prodrug)
Lipophilicity (cLogP) ~2.7 (Hydrophilic)~5.5 (Highly Lipophilic)
15-PGDH Susceptibility High (Rapid Oxidation)Low (Sterically Shielded)
In Vivo Half-Life < 1 minute (Plasma)Sustained (Dependent on local esterases)
Primary Application Acute systemic/local administrationSustained local tissue penetration

Mechanism of Action: Prodrug Activation and Signal Transduction

Dinoprost 11,15-dipivalate is virtually inactive at the Prostaglandin F (FP) receptor. Its efficacy relies entirely on local tissue esterases to cleave the pivalate groups, liberating the active Dinoprost. Once released, Dinoprost binds to the FP receptor—a Gαq-coupled G-protein coupled receptor (GPCR). This binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in the rapid mobilization of intracellular calcium[3].

Pathway Prodrug Dinoprost 11,15-dipivalate (Inactive Prodrug) Esterase Tissue Carboxylesterases (Hydrolysis) Prodrug->Esterase Enzymatic Cleavage Dinoprost Dinoprost (PGF2α) (Active Moiety) Esterase->Dinoprost Release FP_Rec FP Receptor (Gαq-coupled GPCR) Dinoprost->FP_Rec Agonist Binding Gq Gαq Protein FP_Rec->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 Phosphatidylinositol 4,5-bisphosphate PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 ER Channel Opening

Fig 1: Prodrug activation and FP receptor Gq-PLC-IP3-Ca2+ signaling pathway.

Self-Validating Experimental Methodologies

To objectively compare the efficacy and stability of these two compounds, researchers must employ highly controlled, self-validating assay systems. The following protocols are designed to isolate specific variables (esterase cleavage vs. receptor activation) using internal controls.

Workflow A: Microsomal Stability and Esterase-Dependent Cleavage (LC-MS/MS)

This assay validates the steric protection of the dipivalate ester against enzymatic hydrolysis. By utilizing Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor[4], the system self-validates that any observed degradation is strictly esterase-driven and not due to spontaneous chemical instability.

Step-by-Step Protocol:

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM) at a concentration of 1 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation (Internal Control): Split the matrix into two cohorts. Treat the control cohort with 100 µM BNPP for 15 minutes at 37°C to block carboxylesterase activity[4].

  • Reaction Initiation: Spike 1 µM of Dinoprost 11,15-dipivalate into both the active and BNPP-inhibited matrices.

  • Time-Course Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots. Immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and ensuring the kinetic data precisely reflects the exact time-point concentration.

  • LC-MS/MS Quantification: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the denatured proteins. Inject the supernatant into the LC-MS/MS, monitoring the parent mass transition of the prodrug and the appearance of the active Dinoprost.

Workflow Substrate Spike Prodrug into Liver Microsomes Incubate Incubate at 37°C (Time-course) Substrate->Incubate Inhibitor +/- BNPP (Esterase Inhibitor) Inhibitor->Incubate Control Quench Quench with Cold Acetonitrile Incubate->Quench Centrifuge Centrifuge & Extract Supernatant Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Fig 2: Self-validating LC-MS/MS workflow for assessing esterase-mediated prodrug stability.

Workflow B: Intracellular Calcium Mobilization (FLIPR Assay)

To confirm that the prodrug requires enzymatic activation to induce FP receptor signaling, a real-time calcium flux assay is utilized[3].

Step-by-Step Protocol:

  • Cell Preparation: Plate HEK293 cells stably expressing the human FP receptor in 384-well clear-bottom plates at 15,000 cells/well.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM for 45 minutes at 37°C. Causality: Fluo-4 AM is cell-permeable; once inside, endogenous intracellular esterases cleave the AM ester, trapping the active, calcium-sensitive Fluo-4 fluorophore inside the cell.

  • Compound Preparation: Prepare three test conditions:

    • Condition 1 (Positive Control): 100 nM Dinoprost.

    • Condition 2 (Test Substrate): 100 nM Dinoprost 11,15-dipivalate.

    • Condition 3 (Validation Control): 100 nM Dinoprost 11,15-dipivalate pre-incubated with Porcine Liver Esterase (PLE) for 2 hours.

  • Kinetic Measurement: Using a Fluorometric Imaging Plate Reader (FLIPR), read baseline fluorescence for 10 seconds. Inject the compounds and measure peak fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Self-Validation Logic: Dinoprost (Condition 1) will trigger an immediate, sharp Ca2+ spike. The pure dipivalate prodrug (Condition 2) will fail to trigger a rapid spike, proving it lacks intrinsic receptor affinity. The PLE-pre-incubated dipivalate (Condition 3) will trigger a spike identical to Condition 1, definitively proving the prodrug is structurally intact but strictly requires enzymatic activation to function as an agonist.

Conclusion

While Dinoprost remains a highly potent FP receptor agonist, its rapid degradation and poor permeability limit its scope in sustained-release applications. Dinoprost 11,15-dipivalate elegantly solves this via steric shielding with pivalate promoieties. By utilizing the self-validating LC-MS/MS and FLIPR protocols outlined above, drug development professionals can accurately quantify the extended therapeutic window and controlled activation profile of this prodrug architecture.

Sources

Comparative

validation of analytical methods for dinoprost 11,15-dipivalte detection

Comprehensive Guide to the Validation of Analytical Methods for Dinoprost 11,15-Dipivalate Detection: HPLC-UV vs. LC-MS/MS Executive Summary Dinoprost (Prostaglandin F2α) 11,15-dipivalate is a highly lipophilic prodrug e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Validation of Analytical Methods for Dinoprost 11,15-Dipivalate Detection: HPLC-UV vs. LC-MS/MS

Executive Summary

Dinoprost (Prostaglandin F2α) 11,15-dipivalate is a highly lipophilic prodrug engineered to enhance tissue penetration, particularly in ophthalmic and specialized depot formulations[1]. Because of the addition of two bulky pivaloyl (trimethylacetyl) groups, its chromatographic behavior and stability profile differ drastically from its parent compound. This guide provides an authoritative comparison of the two primary analytical methodologies used for its detection—HPLC-UV and UHPLC-MS/MS—detailing the causality behind experimental choices and providing self-validating protocols for rigorous method validation.

Mechanistic Grounding: The Chemistry of Dinoprost 11,15-Dipivalate

To design a robust analytical method, one must first understand the analyte's structural mechanics. Standard dinoprost is relatively polar due to its three hydroxyl groups (C9, C11, C15) and a free C1 carboxylic acid. By esterifying the C11 and C15 positions with pivalic acid, the molecule's partition coefficient (LogP) increases significantly.

  • Chromatographic Impact: The extreme lipophilicity requires a higher percentage of organic modifier in reverse-phase chromatography to elute the compound in a reasonable timeframe.

  • Detection Challenges: Like all prostaglandins, dinoprost 11,15-dipivalate lacks a conjugated chromophore system. UV detection is restricted to low-wavelength end-absorption (typically 210 nm), making it highly susceptible to matrix interference. Conversely, the free C1 carboxylic acid makes it an excellent candidate for negative-mode Electrospray Ionization (ESI-) in mass spectrometry[2].

  • Stability Considerations: The ester linkages are susceptible to hydrolysis at high pH. Therefore, sample preparation and mobile phases must be maintained in a slightly acidic environment to prevent the prodrug from reverting to mono-pivalate intermediates or parent dinoprost.

MethodSelection A Dinoprost 11,15-Dipivalate Analytical Target Profile B Formulation QC (High Concentration) A->B C Bioanalysis / PK (Trace Concentration) A->C D HPLC-UV (210 nm) Isocratic C18 B->D E UHPLC-MS/MS (ESI-) Gradient + MRM C->E F Validation: ICH Q2(R2) Linearity, Accuracy, Precision D->F G Validation: FDA/EMA BMV Matrix Effect, Recovery E->G

Decision tree for selecting and validating analytical methods based on the target application.

Comparative Performance: HPLC-UV vs. LC-MS/MS

When establishing a validation framework, selecting the appropriate instrument platform is dictated by the required sensitivity and the complexity of the matrix[3].

ParameterHPLC-UV (DAD at 210 nm)UHPLC-ESI-MS/MS (MRM Mode)
Primary Application Bulk drug QC, Formulation releaseBiological matrices (Plasma, Ocular fluid)
Limit of Detection (LOD) ~0.5 μg/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~1.5 μg/mL~0.5 ng/mL
Linear Dynamic Range 2.0 – 100 μg/mL0.5 – 500 ng/mL
Sample Preparation Direct dilution or simple extractionSolid Phase Extraction (SPE)
Typical Run Time 15 – 20 minutes3 – 5 minutes
Matrix Interference High (Requires baseline resolution)Low (Managed via MRM and internal standards)

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system—meaning the protocol itself contains internal checks that immediately flag out-of-specification behavior, ensuring data trustworthiness before the run is even completed.

Protocol A: HPLC-UV Validation for Formulation Quality Control

Objective: Validate an isocratic stability-indicating assay for batch release.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile:Water (65:35, v/v) containing 0.1% Phosphoric acid.

    • Causality: The low pH suppresses the ionization of the C1 carboxylate, keeping the molecule neutral. This prevents peak tailing and ensures sharp, reproducible Gaussian peaks on a standard C18 stationary phase.

  • Standard & Sample Prep: Dissolve the reference standard and formulation samples in HPLC-grade methanol to a target concentration of 50 μg/mL.

  • System Suitability Test (SST): Inject the standard in 6 replicates. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0%, and the tailing factor must be ≤1.5.

  • Self-Validation Checkpoint (Specificity): Inject a forced-degradation sample (subjected to 0.1N NaOH for 1 hour to induce ester hydrolysis).

    • Logic: This proves the method is stability-indicating. The parent dinoprost (PGF2α) and mono-pivalate intermediates must be baseline-resolved ( Rs​>2.0 ) from the intact 11,15-dipivalate peak. If co-elution occurs, the run is automatically invalidated.

Protocol B: UHPLC-MS/MS Validation for Bioanalysis

Objective: Validate a high-sensitivity assay for pharmacokinetic (PK) profiling[2].

  • Internal Standard (IS) Addition: Spike all biological samples with Dinoprost-d4 (deuterated internal standard) prior to extraction.

    • Causality: The IS corrects for any analyte loss during extraction and compensates for ionization fluctuations in the MS source.

  • Solid Phase Extraction (SPE): Use a Hydrophilic-Lipophilic Balance (HLB) polymeric cartridge.

SPE_Workflow N1 1. Condition (MeOH -> H2O) N2 2. Load Sample (Matrix + IS) N1->N2 N3 3. Wash (5% MeOH) N2->N3 N4 4. Elute (100% ACN) N3->N4 N5 5. Reconstitute (Mobile Phase) N4->N5

Solid Phase Extraction (SPE) workflow designed to isolate the highly lipophilic prodrug.

  • Chromatography & Ionization: Utilize a sub-2 µm C18 column with a rapid gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Operate the mass spectrometer in ESI negative mode.

  • Self-Validation Checkpoint (Matrix Effect): Perform a post-column infusion. Continuously infuse pure dinoprost 11,15-dipivalate into the MS source while injecting a blank matrix extract through the column.

    • Logic: A steady baseline MS signal confirms the absence of matrix-induced ion suppression. If a signal dip occurs at the analyte's retention time, the gradient must be adjusted to move the analyte away from the suppression zone.

Validation Parameters & Acceptance Criteria

Regardless of the chosen platform, the validation must adhere to ICH Q2(R2) or FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

  • Linearity: Evaluate a minimum of 5 concentration levels. The correlation coefficient ( R2 ) must be ≥0.999 for HPLC-UV and ≥0.995 for LC-MS/MS. Use a 1/x2 weighting factor for LC-MS/MS to ensure accuracy at the lower end of the curve.

  • Accuracy & Recovery: For HPLC-UV, spike placebo formulations at 80%, 100%, and 120% of the target concentration (Recovery must be 98.0% - 102.0%). For LC-MS/MS, assess Low, Mid, and High QC samples (Recovery must be 85.0% - 115.0%).

  • Carryover (Crucial for LC-MS/MS): The lipophilic nature of the dipivalate ester makes it prone to sticking to injector needles and column frits. Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ). The peak area in the blank must be ≤20% of the LLOQ signal.

Sources

Validation

Comparative Pharmacokinetics and Efficacy of Dinoprost 11,15-Dipivalate vs. Prostaglandin F2α Analogues in Ocular Therapeutics

As the development of ocular hypotensive agents has evolved, the strategic use of prodrugs has become essential for overcoming the physiological barriers of the human eye. Dinoprost (natural Prostaglandin F2α, or PGF2α)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the development of ocular hypotensive agents has evolved, the strategic use of prodrugs has become essential for overcoming the physiological barriers of the human eye. Dinoprost (natural Prostaglandin F2α, or PGF2α) is a potent FP receptor agonist capable of significantly increasing uveoscleral outflow to reduce intraocular pressure (IOP) 1. However, its clinical utility in topical formulations is severely limited by its hydrophilicity, which restricts transcellular diffusion across the lipophilic corneal epithelium 2.

To solve this bioavailability challenge, researchers developed various esterified analogues. This guide provides an objective, data-driven comparison of Dinoprost 11,15-dipivalate against other PGF2α prodrugs (such as 1-isopropyl and 11-pivaloyl esters), analyzing their permeability dynamics, enzymatic hydrolysis pathways, and clinical tolerability profiles.

Mechanistic Rationale: Steric Hindrance and Enzymatic Selectivity

The primary goal of esterifying PGF2α is to increase lipophilicity for rapid corneal penetration, followed by enzymatic cleavage (first-pass metabolism) to release the active drug into the aqueous humor [[2]](). However, the location of this esterification dictates the drug's side-effect profile.

Standard C1-esterified prodrugs (e.g., 1-isopropyl PGF2α) are highly susceptible to rapid hydrolysis by both Carboxylesterases (CE) and Butyrylcholinesterases (BuCHE) present on the ocular surface 3. This rapid surface cleavage leads to an immediate spike in active PGF2α, triggering localized vasodilation and severe conjunctival hyperemia (red eye).

In contrast, Dinoprost 11,15-dipivalate utilizes bulky pivaloyl groups at the C11 and C15 positions. This specific structural modification creates steric hindrance, rendering the molecule a substrate exclusively for CE, while completely protecting it from BuCHE and Acetylcholinesterase (AChE) [[3]](). The causality here is critical: the slower, CE-dependent hydrolysis rate allows the prodrug to penetrate deeper into the ocular tissues before converting to the active form, achieving a temporal separation between IOP reduction and surface hyperemia 3.

Pathway A Dinoprost 11,15-dipivalate (Lipophilic Prodrug) B Corneal Epithelium Penetration A->B Transcellular Diffusion C Carboxylesterase (CE) Hydrolysis (Avoids BuCHE) B->C First-Pass Metabolism D Active Dinoprost (PGF2α) C->D Sustained Release E FP Receptor Activation (Ciliary Body) D->E Target Binding F Intraocular Pressure (IOP) Reduction E->F Increased Uveoscleral Outflow

Fig 1. Corneal absorption and enzymatic conversion pathway of Dinoprost 11,15-dipivalate.

Comparative Permeability Dynamics

While lipophilicity drives corneal penetration, excessive lipophilicity can trap a drug within the tissue matrix, preventing it from reaching the aqueous humor. The apparent permeability coefficients ( Papp​ ) of these analogues illustrate this delicate balance.

Experimental data demonstrates that natural PGF2α exhibits poor corneal penetration ( Papp​ = 1.65 – 2.38 ×10−6 cm/sec) 2. Esterification significantly improves this metric. Interestingly, the 11-pivaloyl monoester penetrates the cornea faster than both the 1-isopropyl ester and the 11,15-dipivaloyl ester 2.

Furthermore, while most PGF2α analogues show excellent transcleral absorption (scleral Papp​ ranging from 6.90 to 17.1 ×10−6 cm/sec), Dinoprost 11,15-dipivalate is an outlier. Its extreme lipophilicity restricts its scleral permeability to just 1.22 ×10−6 cm/sec, indicating that transcleral delivery is not a viable absorption route for this specific diester 2.

Table 1: Ocular Permeability and Enzymatic Hydrolysis Profiles
CompoundStructural ModificationCorneal Papp​ ( ×10−6 cm/s)Scleral Papp​ ( ×10−6 cm/s)Primary Hydrolyzing Enzyme(s)Hyperemia Profile
Dinoprost (Natural PGF2α) None (Active Agent)1.65 – 2.386.90 – 17.1N/ALow (Poor penetration)
1-Isopropyl PGF2α C1 EsterificationHighHighCE, BuCHEHigh (Rapid surface cleavage)
11-Pivaloyl PGF2α C11 EsterificationHighestHighCEModerate
11,15-Dipivaloyl PGF2α C11 & C15 EsterificationHigh1.22 (Restricted)CE OnlyLow (Temporal separation)

Experimental Methodology: In Vitro Permeability & Metabolism Assay

To objectively quantify the Papp​ and first-pass metabolism of these analogues, a self-validating Ussing Chamber protocol must be employed. This setup isolates the epithelial and endothelial barriers, ensuring that measured flux is strictly transcellular.

Step-by-Step Ussing Chamber Protocol
  • Tissue Preparation: Excise human corneas or scleras post-mortem and mount them immediately in modified Ussing perfusion chambers. Causality: Mounting isolates the apical (epithelial) and basolateral (endothelial) sides, preventing edge-leakage and ensuring unidirectional flux measurement.

  • Equilibration & Viability Maintenance: Bathe both compartments in Glutathione Bicarbonate Ringer's (GBR) solution maintained at 37°C. Continuously oxygenate with a 95% O₂ / 5% CO₂ gas mixture. Causality: GBR buffer combined with specific gas perfusion maintains physiological pH (7.4) and preserves active esterase function and tissue viability over the 4-6 hour assay window.

  • Dosing: Introduce 10 µM of the test compound (e.g., Dinoprost 11,15-dipivalate) into the donor compartment (epithelial side).

  • Sampling & Sink Conditions: Extract 200 µL aliquots from the receptor compartment (endothelial side) at 30-minute intervals, immediately replacing the volume with fresh, pre-warmed GBR buffer. Causality: Volume replacement is critical to maintain "sink conditions," ensuring that the concentration gradient remains constant and back-diffusion does not skew the permeability coefficient calculations.

  • Quantification: Analyze the aliquots using LC-MS/MS to quantify both the intact prodrug and the nascent (hydrolyzed) PGF2α. Causality: Because prodrugs undergo first-pass metabolism during transit, measuring only the intact prodrug would falsely underestimate total tissue permeability. The sum of prodrug and active metabolite represents the true Papp​ .

Ussing N1 1. Tissue Prep Excise human cornea Mount in Ussing Chamber N2 2. Dosing Add prodrug to epithelial donor side N1->N2 N3 3. Incubation 37°C, 95% O2 / 5% CO2 Continuous perfusion N2->N3 N4 4. Sampling Aliquots from endothelial receptor side over time N3->N4 N5 5. Analysis LC-MS/MS quantification of prodrug & active PGF2α N4->N5

Fig 2. In vitro Ussing chamber workflow for evaluating ocular tissue permeability and metabolism.

Conclusion for Drug Developers

The comparative data reveals that while Dinoprost 11,15-dipivalate successfully solves the hyperemia side-effect profile associated with 1-isopropyl esters via selective Carboxylesterase targeting 3, it introduces a new pharmacokinetic limitation. Its high lipophilicity severely restricts transcleral absorption [[2]](). For formulation scientists, this indicates that 11-monoesters (like 11-pivaloyl PGF2α) may offer a more optimal balance of rapid transcorneal flux, adequate transcleral absorption, and moderate esterase resistance compared to the extreme parameters of the 11,15-diester.

References

  • Penetration of natural prostaglandins and their ester prodrugs and analogs across human ocular tissues in vitro , NIH.gov.[Link]

  • Studies on a novel series of acyl ester prodrugs of prostaglandin F2 alpha , NIH.gov.[Link]

  • DINOPROST - Inxight Drugs , NCATS.io.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Dinoprost 11,15-Dipivalate in PGF2α ELISA Assays

For researchers in drug development and reproductive biology, the accurate quantification of Prostaglandin F2α (PGF2α), also known as Dinoprost, is critical.[1][2] The enzyme-linked immunosorbent assay (ELISA) is a ubiqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug development and reproductive biology, the accurate quantification of Prostaglandin F2α (PGF2α), also known as Dinoprost, is critical.[1][2] The enzyme-linked immunosorbent assay (ELISA) is a ubiquitous tool for this purpose, prized for its sensitivity and throughput. However, the introduction of synthetic analogs and prodrugs, such as Dinoprost 11,15-dipivalate, presents a significant analytical challenge: the potential for antibody cross-reactivity, which can compromise data integrity.[3][4]

This guide provides a comprehensive framework for understanding, predicting, and experimentally verifying the cross-reactivity of Dinoprost 11,15-dipivalate in a standard PGF2α competitive ELISA. We will move beyond a simple protocol to explain the underlying principles, ensuring you can confidently design and interpret your own validation experiments.

Foundational Principles: The Competitive ELISA and Antibody Specificity

To diagnose potential cross-reactivity, one must first master the assay's mechanism. The majority of commercial PGF2α ELISA kits employ a competitive format, which is ideal for small molecules like prostaglandins.[6][7][8]

The principle hinges on a competition for a limited number of antibody binding sites between the PGF2α in your sample and a known amount of enzyme-labeled PGF2α (the "tracer"). The microplate wells are pre-coated with a capture antibody specific for PGF2α. When the sample and tracer are added, they compete to bind to this antibody. The more PGF2α present in the sample, the less tracer will bind. Consequently, the final signal is inversely proportional to the concentration of PGF2α in the sample.[7][9]

Competitive_ELISA_Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Well_A Antibody-Coated Well Result_A Low Signal Well_A:f0->Result_A Less tracer binds Analyte_A Sample PGF2α Analyte_A->Well_A:f0 Binds Tracer_A Labeled PGF2α (Tracer) Well_B Antibody-Coated Well Result_B High Signal Well_B:f0->Result_B More tracer binds Analyte_B Sample PGF2α Tracer_B Labeled PGF2α (Tracer) Tracer_B->Well_B:f0 Binds Structural_Comparison cluster_dinoprost Dinoprost (PGF2α) cluster_dipivalate Dinoprost 11,15-dipivalate dinoprost_img dipivalate_node Structure not readily available. Key Features: - Bulky pivalate ester at C11 - Bulky pivalate ester at C15 dinoprost_img->dipivalate_node Addition of two pivalate ester groups dinoprost_label Key Features: - Hydroxyl (-OH) group at C11 - Hydroxyl (-OH) group at C15

Caption: Structural differences between Dinoprost and its dipivalate prodrug.

The core structure of the prostaglandin is conserved. However, the defining difference is the replacement of the hydroxyl (-OH) groups at the C11 and C15 positions with bulky pivalate ester groups. The hydroxyl groups of native PGF2α are critical components of the epitopes recognized by specific antibodies.

Hypothesis: The large, sterically hindering pivalate groups on Dinoprost 11,15-dipivalate will significantly disrupt the three-dimensional structure of the native epitopes. This steric hindrance is expected to prevent or greatly reduce the binding of PGF2α-specific antibodies. Therefore, we predict low to negligible cross-reactivity of Dinoprost 11,15-dipivalate in a high-specificity PGF2α ELISA. This hypothesis, however, requires rigorous experimental validation.

Experimental Protocol for Determining Percent Cross-Reactivity

This protocol provides a self-validating system to quantitatively determine the degree of interference from Dinoprost 11,15-dipivalate.

Objective

To calculate the percent cross-reactivity of Dinoprost 11,15-dipivalate relative to Dinoprost (PGF2α) in a competitive ELISA.

Materials
  • PGF2α ELISA Kit (e.g., Elabscience E-EL-H1841, Cayman Chemical 516011, or similar) [8]* Dinoprost (PGF2α) standard (typically included in the kit)

  • Dinoprost 11,15-dipivalate (high purity)

  • Assay Buffer (provided in the kit)

  • Microplate reader capable of measuring absorbance at 450 nm [6][7]* Precision pipettes and disposable tips

Experimental Workflow

Cross_Reactivity_Workflow prep_pgf2a 1. Prepare PGF2α Standard Curve (e.g., 800 pg/mL down to 12.5 pg/mL) run_elisa 3. Run ELISA Assay Plate PGF2α standards and Dipivalate dilutions in duplicate. prep_pgf2a->run_elisa prep_analog 2. Prepare Dinoprost Dipivalate Curve (e.g., 100,000 pg/mL to 100 pg/mL) prep_analog->run_elisa read_plate 4. Read Absorbance (OD) at 450 nm run_elisa->read_plate plot_curves 5. Plot Standard Curves %B/B0 vs. log(Concentration) for both compounds read_plate->plot_curves calc_ic50 6. Determine IC50 Values Concentration causing 50% inhibition for each compound plot_curves->calc_ic50 calc_cr 7. Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Step-by-step workflow for the experimental determination of cross-reactivity.

Step-by-Step Methodology
  • Reagent Preparation: Prepare all reagents (wash buffer, standards, tracer, antibody) according to the PGF2α ELISA kit manufacturer's protocol. [10][11]2. PGF2α Standard Curve Preparation: Prepare a serial dilution of the PGF2α standard as specified in the kit manual. A typical range might be 800 pg/mL to 12.5 pg/mL. [10]3. Dinoprost 11,15-dipivalate Dilution Series Preparation:

    • Create a high-concentration stock solution of Dinoprost 11,15-dipivalate in the provided assay buffer.

    • Perform a serial dilution to create a wide range of concentrations. Because lower affinity is expected, this range must be significantly higher than the PGF2α standard curve. A suggested range is 100,000 pg/mL down to 100 pg/mL. The goal is to generate a full inhibition curve.

  • Assay Procedure:

    • Add the PGF2α standards and the Dinoprost 11,15-dipivalate dilutions to the appropriate wells of the antibody-coated microplate, in duplicate or triplicate.

    • Follow the exact incubation times, washing steps, and substrate addition procedures as detailed in the kit manual. [6][12]The process generally involves adding the sample/standard, then the HRP-conjugate, incubating, washing, adding substrate, and finally adding a stop solution. [8][10]5. Data Acquisition: Measure the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis and Calculation
  • Generate Standard Curves: For both PGF2α and Dinoprost 11,15-dipivalate, calculate the average OD for each duplicate. Normalize the data as a percentage of the maximum binding (B/B0%).

    • B = OD of a standard or sample.

    • B0 = OD of the zero standard (maximum signal).

    • %B/B0 = (Average OD of Standard / Average OD of B0) * 100

  • Determine IC50: Plot the %B/B0 versus the logarithm of the concentration for both compounds. Use a four-parameter logistic (4-PL) curve fit to determine the IC50—the concentration of each compound that displaces 50% of the tracer, resulting in a 50% signal.

  • Calculate Percent Cross-Reactivity: Use the following established formula:

    % Cross-Reactivity = (IC50 of PGF2α / IC50 of Dinoprost 11,15-dipivalate) x 100

Data Interpretation and Practical Implications

The result of this experiment is a quantitative measure of the assay's specificity.

Table 1: Hypothetical Experimental Data for Cross-Reactivity Calculation

CompoundIC50 (pg/mL)
Dinoprost (PGF2α)150
Dinoprost 11,15-dipivalate75,000
Calculated % Cross-Reactivity (150 / 75,000) x 100 = 0.2%
Interpreting the Results
  • < 1% Cross-Reactivity: This is generally considered low to negligible. It indicates that the antibody is highly specific for PGF2α, and the presence of the dipivalate prodrug is unlikely to significantly affect the assay results.

  • 1-10% Cross-Reactivity: This level may be acceptable depending on the expected relative concentrations of the analyte and the prodrug in the samples. If the prodrug is expected to be present at concentrations more than 10-100 times higher than PGF2α, it could still cause meaningful interference.

  • > 10% Cross-Reactivity: This is a high level of cross-reactivity and indicates that the ELISA, in its current form, cannot distinguish between the two molecules. The results for samples containing both compounds would be unreliable.

Key Considerations for Researchers
  • In Vitro vs. In Vivo Samples: This validation is crucial when analyzing samples from in vivo studies where Dinoprost 11,15-dipivalate was administered. The samples may contain a mixture of the unhydrolyzed prodrug and the active PGF2α metabolite. [5]2. Sample Hydrolysis: Be aware that the dipivalate ester could potentially hydrolyze to PGF2α in vitro during sample collection, storage, or handling, especially if pH or temperature conditions are not controlled. This would lead to an accurate reading of the converted PGF2α, but it would not be due to direct cross-reactivity.

  • Alternative Methods: If significant cross-reactivity is confirmed, or if separate quantification of the prodrug and active molecule is required, an alternative analytical method with higher specificity, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is the required course of action.

Conclusion

References

  • ELK Biotechnology. (n.d.). PGF2a(Prostaglandin F2 Alpha) ELISA Kit. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin F2 Alpha (PGF2a). Retrieved from [Link]

  • Elabscience. (n.d.). Human PGF2α(Prostaglandin F2α) ELISA Kit (E-EL-H1841). Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ 8-iso-Prostaglandin F2α ELISA Kit. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Human PGF2α(Prostaglandin F2 Alpha) ELISA Kit. Retrieved from [Link]

  • AFG Scientific. (n.d.). Human 8-iso prostaglandin F2α (8-iso-PGF2a) Elisa Kit. Retrieved from [Link]

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Retrieved from [Link]

  • CANDOR Bioscience. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]

  • Wikipedia. (n.d.). Prostaglandin F2alpha. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280363, Dinoprost. Retrieved from [Link]

  • Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry, 50(18), 1007-1010. Retrieved from [Link]

  • AFG Scientific. (n.d.). Rat PGF2α (Prostaglandin F2 Alpha) Elisa Kit. Retrieved from [Link]

  • Elabscience. (n.d.). 8-epi-PGF2α(8-Epi-Prostaglandin F2 Alpha) ELISA Kit. Retrieved from [Link]

  • University of Hertfordshire. (2025, September 15). Dinoprost. AERU. Retrieved from [Link]

  • precisionFDA. (n.d.). DINOPROST. Retrieved from [Link]

  • Assay Genie. (n.d.). TECHNICAL MANUAL PGF2a (Prostaglandin F2 Alpha) ELISA Kit. Retrieved from [Link]

  • Galkin, O., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. Retrieved from [Link]

  • Antibodies.com. (n.d.). Prostaglandin F2 alpha ELISA Kit (A2469). Retrieved from [Link]

  • Bundy, G. L., et al. (1982). Prostaglandin Prodrugs III: Synthesis and Biological Properties of C9- And C15-monoesters of Dinoprost (Prostaglandin F2 Alpha). Journal of Medicinal Chemistry, 25(7), 789-792. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Human 8-iso prostaglandin F2α (8-iso-PGF2a) ELISA Kit. Retrieved from [Link]

  • Shankar, M., et al. (2012). A Facile Route for Synthesis of (±)-Dinoprost, (±)-Carboprost and Its Analogs. Asian Journal of Chemistry, 24(12), 5551-5556. Retrieved from [Link]

  • Inxight Drugs. (n.d.). DINOPROST 11-PIVALATE. Retrieved from [Link]

  • Mezera, M. A., et al. (2021). Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows. Journal of Dairy Science, 104(5), 6147-6152. Retrieved from [Link]

  • Google Patents. (2013). CN103373947A - Green synthesis method for dinoprostone (prostaglandin PGE2).
  • European Medicines Agency. (1997). Dinoprost tromethamine summary report. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Corneal Permeability of Dinoprost 11,15-Dipivalate

For researchers, scientists, and drug development professionals vested in ophthalmic therapeutics, the effective delivery of active pharmaceutical ingredients (APIs) to the anterior segment of the eye is a paramount chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals vested in ophthalmic therapeutics, the effective delivery of active pharmaceutical ingredients (APIs) to the anterior segment of the eye is a paramount challenge. The cornea, a formidable barrier, meticulously regulates the entry of xenobiotics. This guide provides an in-depth comparative analysis of the corneal permeability of dinoprost 11,15-dipivalate, a prostaglandin F2α analogue, benchmarked against other relevant prostaglandin prodrugs. Our focus will be on the causal mechanisms that govern corneal penetration and the experimental frameworks required for their robust evaluation.

The Rationale for Prostaglandin Prodrugs in Ocular Therapeutics

Prostaglandin F2α analogues are a cornerstone in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma. Their therapeutic efficacy is contingent on reaching the ciliary body to modulate aqueous humor outflow. However, the parent molecules, like dinoprost, are often hydrophilic, which severely limits their ability to traverse the lipophilic corneal epithelium.[1][2] To circumvent this, a common and effective strategy is the development of lipophilic prodrugs.[1][2]

Dinoprost 11,15-dipivalate is a prime example of this approach. By esterifying the hydroxyl groups at the C-11 and C-15 positions with pivalic acid, the lipophilicity of the parent dinoprost molecule is significantly increased. This chemical modification is designed to enhance its partitioning into the lipid-rich corneal epithelium. Following penetration, endogenous esterases within the cornea are anticipated to hydrolyze the ester bonds, releasing the active dinoprost to exert its therapeutic effect.[3][4]

Benchmarking Corneal Permeability: A Methodological Overview

To quantitatively assess and compare the corneal permeability of ophthalmic drugs, standardized ex vivo and in vitro models are indispensable. The ex vivo model using an excised cornea mounted in a Franz diffusion cell remains a gold standard for its physiological relevance.[1]

Experimental Protocol: Ex Vivo Corneal Permeability Assessment via Franz Diffusion Cell

This protocol outlines a validated method for determining the apparent permeability coefficient (Papp), a key metric for corneal penetration.

1. Corneal Tissue Preparation:

  • Fresh porcine or rabbit eyes are procured from a certified abattoir and transported to the laboratory in a cold, moist chamber. Porcine corneas are often favored due to their anatomical and physiological similarities to human corneas.[5][6]
  • The cornea is carefully excised with a 2-4 mm scleral rim under a dissecting microscope.
  • The iris and ciliary body are gently removed, and the cornea is thoroughly washed with a pre-warmed Krebs-Bicarbonate Ringer's solution to remove any contaminants.

2. Franz Diffusion Cell Assembly:

  • The excised cornea is mounted between the donor and receptor chambers of the Franz diffusion cell, ensuring the epithelial side faces the donor chamber.
  • The receptor chamber is filled with a known volume of Krebs-Bicarbonate Ringer's solution, maintained at 37°C, and continuously stirred to ensure a uniform concentration of the permeated drug.

3. Permeability Assay:

  • The test compound (e.g., dinoprost 11,15-dipivalate, latanoprost) is dissolved in an appropriate vehicle and added to the donor chamber.
  • At predetermined time intervals, aliquots are withdrawn from the receptor chamber and replaced with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
  • The concentration of the permeated drug in the collected samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

4. Calculation of Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation:

Visualizing the Experimental Workflow

G cluster_prep Corneal Preparation cluster_franz Franz Diffusion Cell Setup cluster_assay Permeability Assay cluster_calc Data Analysis P1 Obtain Fresh Porcine/Rabbit Eyes P2 Excise Cornea with Scleral Rim P1->P2 P3 Remove Iris and Ciliary Body P2->P3 P4 Wash with Krebs-Bicarbonate Ringer's Solution P3->P4 F1 Mount Cornea Between Chambers P4->F1 F2 Fill Receptor Chamber with Buffer F1->F2 F3 Maintain Temperature at 37°C and Stir F2->F3 A1 Add Test Compound to Donor Chamber F3->A1 A2 Sample from Receptor Chamber at Intervals A1->A2 A3 Quantify Drug Concentration (LC-MS/MS) A2->A3 C1 Calculate Apparent Permeability Coefficient (Papp) A3->C1

Caption: Workflow for ex vivo corneal permeability assessment using a Franz diffusion cell.

Comparative Analysis of Corneal Permeability

CompoundStructureProdrug ofKey Physicochemical PropertyApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Rationale for Permeability
Dinoprost Prostaglandin F2αN/AHydrophilicVery Low (Estimated)The free acid form has poor lipid solubility, hindering its passage through the corneal epithelium.[7]
Dinoprost 11,15-dipivalate Dipivaloyl ester of DinoprostDinoprostHighly LipophilicSignificantly Higher than Dinoprost (Inferred) The dipivaloyl ester groups dramatically increase lipophilicity, facilitating passive diffusion across the lipophilic corneal epithelium.[8]
Latanoprost Isopropyl ester of Latanoprost AcidLatanoprost AcidLipophilic~1.3 (in vitro, human corneal epithelium model)[4][9]The isopropyl ester enhances lipophilicity, enabling effective corneal penetration.[4]
Travoprost Isopropyl ester of Travoprost AcidTravoprost AcidLipophilicComparable to LatanoprostSimilar to latanoprost, the ester prodrug design enhances corneal absorption.[10]

The Critical Role of Corneal Esterases in Prodrug Activation

The successful delivery of the active drug to the target tissue is a two-step process for prodrugs like dinoprost 11,15-dipivalate. The first is enhanced corneal penetration, and the second is efficient bioactivation. The cornea is rich in esterase enzymes that are capable of hydrolyzing the ester bonds of prodrugs.[3][4]

Visualizing the Prodrug Activation Pathway

G cluster_cornea Cornea cluster_epithelium Epithelium (Lipophilic) cluster_stroma Stroma (Hydrophilic) Prodrug Dinoprost 11,15-dipivalate (Lipophilic) Active_Drug Dinoprost (Active Drug) Prodrug->Active_Drug Corneal Esterases Aqueous_Humor Aqueous Humor Active_Drug->Aqueous_Humor Diffusion to Target Tissues

Caption: Bioactivation of dinoprost 11,15-dipivalate within the cornea.

Conclusion and Future Directions

The prodrug strategy, exemplified by dinoprost 11,15-dipivalate, is a well-established and effective approach to enhancing the corneal permeability of hydrophilic prostaglandin analogues. By increasing lipophilicity, these modified compounds can more readily traverse the corneal epithelial barrier, leading to improved bioavailability and therapeutic efficacy. While direct comparative permeability data for dinoprost 11,15-dipivalate is not extensively published, its structural similarities to other successful prostaglandin prodrugs like latanoprost and travoprost strongly suggest a significantly enhanced corneal permeability compared to its parent compound, dinoprost.

For drug development professionals, the robust and reproducible assessment of corneal permeability using validated ex vivo and in vitro models is critical for the preclinical evaluation of novel ophthalmic drug candidates. Future research should focus on generating and publishing specific Papp values for a wider range of prostaglandin prodrugs, including dinoprost 11,15-dipivalate, to allow for more direct and quantitative comparisons. Such data would be invaluable for optimizing the design of next-generation ophthalmic therapeutics with improved ocular bioavailability.

References

  • Corneal permeability to and ocular metabolism of phenyl substituted prostaglandin esters in vitro. PubMed. Available at: [Link]

  • Rapid assessment of ocular drug delivery in a novel ex vivo corneal model. PMC. Available at: [Link]

  • New Approach in Ocular Drug Delivery: In vitro and ex vivo Investigati. DDDT. Available at: [Link]

  • Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations. PMC. Available at: [Link]

  • Comparison of corneal and conjunctival changes after dosing of travoprost preserved with sofZia, latanoprost with 0.02% benzalkonium chloride, and preservative-free artificial tears. PubMed. Available at: [Link]

  • A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. PMC. Available at: [Link]

  • Corneal damage and its recovery after instillation of preservative-free. PLOS ONE. Available at: [Link]

  • Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations. PubMed. Available at: [Link]

  • Corneal Permeability Assay Using Clonetics Human Corneal Epithelial Culture Model: Evaluation and Application for the Assessment of Prodrugs. IOVS. Available at: [Link]

  • Dinoprost. AERU. Available at: [Link]

  • Comparison and validation of ex vivo and in vitro corneal permeability models. IOVS. Available at: [Link]

  • Influence of a Prostaglandin F2α Analogue on Corneal Hysteresis and Expression of Extracellular Matrix Metalloproteinases 3 and 9. TVST. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Introducing an Efficient In Vitro Cornea Mimetic Model for Testing Drug Permeability. MDPI. Available at: [Link]

  • Apparent permeability coefficient (Papp) and efflux ratio (ER) values... ResearchGate. Available at: [Link]

  • Prostaglandin monolayers II: monomolecular film behavior of dinoprost C-15 alkyl esters. PubMed. Available at: [Link]

  • Comparison of the effects of travoprost, latanoprost and bimatoprost on ocular circulation: a 6-month clinical trial. Wiley Online Library. Available at: [Link]

  • Development of a convenient ex vivo model for the study of the transcorneal permeation of drugs: histological and permeability evaluation. Unipr. Available at: [Link]

  • Ocular prodrugs: Attributes and challenges. PMC. Available at: [Link]

  • Comparison of the diurnal ocular hypotensive efficacy of travoprost and latanoprost over a 44-hour period in patients with elevated intraocular pressure. PubMed. Available at: [Link]

  • Deep-PK: Theory. Biosig Lab. Available at: [Link]

  • Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model. SciELO. Available at: [Link]

  • Efficacy and safety of travoprost 0.004% compared with tafluprost 0.0015% in patients with primary open-angle glaucoma. International Journal of Basic & Clinical Pharmacology. Available at: [Link]

  • Comparison of iridial pigmentation between latanoprost and isopropyl unoprostone: a long term prospective comparative study. PubMed. Available at: [Link]

  • Prostaglandin Prodrugs III: Synthesis and Biological Properties of C9- And C15-monoesters of Dinoprost (Prostaglandin F2 Alpha). PubMed. Available at: [Link]

  • Effects of Prostaglandin Analogs on Corneal Epithelial Cells. IOVS. Available at: [Link]

  • Influence of a Prostaglandin F2α Analogue on Corneal Hysteresis and Expression of Extracellular Matrix Metalloproteinases 3 and 9. PubMed. Available at: [Link]

  • Effect of Prostaglandin Analogue Medications on Thickness of Corneal Epithelium and Stroma. TJ-CEO. Available at: [Link]

  • Effect of Travoprost, Latanoprost and Bimatoprost PGF2α Treatments on the biomechanical properties of in-vivo rabbit cornea. University of Liverpool Repository. Available at: [Link]

  • Influence of a Prostaglandin F2α Analogue on Corneal Hysteresis and Expression of Extracellular Matrix Metalloproteinases 3 and 9. PMC. Available at: [Link]

  • Efficacy and Safety of Penetrating Keratoplasty and Deep Anterior Lamellar Keratoplasty in Corneal Macular Dystrophy: A Systematic Review and Meta-Analysis. PMC. Available at: [Link]

  • Comparison of corneal biomechanical properties following penetrating keratoplasty and deep anterior lamellar keratoplasty for keratoconus. PubMed. Available at: [Link]

  • Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. PLOS. Available at: [Link]

  • Aprepitant Restores Corneal Sensitivity and Reduces Pain in DED. IOVS. Available at: [Link]

Sources

Comparative

A Comparative Guide to ICH-Compliant Validation for Dinoprost 11,15-Dipivalate Impurities

This guide provides an in-depth comparison of analytical methodologies for the validation of impurities in Dinoprost 11,15-Dipivalate, grounded in the principles of the International Council for Harmonisation (ICH) guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of impurities in Dinoprost 11,15-Dipivalate, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals seeking to establish robust, compliant, and scientifically sound analytical procedures.

Introduction: The Imperative for Rigorous Impurity Validation

In pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product efficacy. The ICH has established a comprehensive framework of guidelines to standardize the control of impurities in new drug substances and products.[1] Specifically, ICH Q3A(R2) and Q3B(R2) provide thresholds for reporting, identifying, and qualifying impurities.[1][2][3][4][5] For impurities that are DNA reactive, also known as mutagenic impurities, the ICH M7 guideline provides a framework for assessment and control to limit potential carcinogenic risk.[6][7][8]

Dinoprost 11,15-dipivalate, a prostaglandin analogue, presents unique challenges in impurity profiling due to its complex structure and potential for degradation.[9][10] This guide will dissect the critical ICH validation parameters, offering a comparative analysis of analytical techniques and providing actionable, data-supported protocols.

Understanding the Impurity Landscape of Dinoprost 11,15-Dipivalate

The potential impurities in Dinoprost 11,15-Dipivalate can be broadly categorized as:

  • Organic Impurities: These can arise from the manufacturing process (starting materials, by-products, intermediates) or degradation.[1][11] Given the ester linkages at C11 and C15, hydrolysis to form mono-pivalate and dinoprost is a primary degradation pathway.[9][12] Other potential degradation products could arise from oxidation or isomerization.

  • Inorganic Impurities: These may include reagents, catalysts, or heavy metals from the manufacturing process.[1][11]

  • Residual Solvents: Solvents used during synthesis and purification must be controlled according to ICH Q3C guidelines.[1][2]

A thorough understanding of these potential impurities is the foundation for developing a specific and robust analytical method.

PART 1: A Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount for successful validation. Here, we compare two common chromatographic methods for impurity analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS).

Table 1: Comparison of HPLC-UV and UPLC-MS for Dinoprost 11,15-Dipivalate Impurity Analysis

FeatureHPLC-UVUPLC-MSSenior Scientist's Insight
Specificity Good; relies on chromatographic separation. Co-elution can be a challenge.Excellent; provides mass-to-charge ratio (m/z) for peak identification, confirming specificity even with co-elution.For complex impurity profiles where unknown degradants are likely, UPLC-MS is the superior choice for unambiguous peak identification.
Sensitivity (LOD/LOQ) Moderate; suitable for impurities at or above the reporting threshold.High; capable of detecting and quantifying trace-level impurities, crucial for potentially mutagenic impurities.UPLC-MS is essential for adhering to the stringent limits required by ICH M7 for genotoxic impurities.
Linearity & Range Typically demonstrates good linearity over a reasonable concentration range.Excellent linearity over a wide dynamic range.Both techniques can meet ICH requirements, but UPLC-MS often provides a wider linear range, reducing the need for multiple dilutions.
Accuracy & Precision Good; dependent on method optimization and system suitability.Excellent; high reproducibility and accuracy due to the specificity of mass detection.While both can be validated to be accurate and precise, the inherent specificity of MS detection often leads to more reliable data.
Robustness Generally robust, but sensitive to changes in mobile phase composition and column temperature.Highly robust, with the mass detector being less affected by minor chromatographic variations.UPLC-MS offers greater confidence in method robustness, a critical factor for long-term routine use and inter-laboratory transfer.
Cost & Complexity Lower initial investment and operational cost; simpler to operate.Higher initial investment and maintenance costs; requires more specialized expertise.The initial cost of UPLC-MS is justified by the richness of data and increased confidence in results, especially during early-stage development.

PART 2: Deep Dive into ICH Validation Parameters & Experimental Protocols

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[13] The following sections detail the core ICH Q2(R1) validation characteristics with a practical focus on Dinoprost 11,15-Dipivalate impurities.[13][14]

Specificity: The Cornerstone of a Reliable Method

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] For impurity methods, this means demonstrating that the peaks for known impurities and degradation products are well-resolved from the main component and each other.

Experimental Protocol: Specificity Determination

  • Forced Degradation Studies: Subject a solution of Dinoprost 11,15-Dipivalate to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Sample and Standard Analysis: Analyze the following:

    • Blank (diluent)

    • Placebo (if applicable for a drug product)

    • Dinoprost 11,15-Dipivalate reference standard

    • Known impurity reference standards

    • Stressed samples

  • Peak Purity Analysis (for HPLC-UV): Utilize a photodiode array (PDA) detector to assess the spectral homogeneity of the analyte and impurity peaks.

  • Mass Confirmation (for UPLC-MS): Confirm the identity of each peak by its mass-to-charge ratio.

Causality Explained: Forced degradation studies are crucial because they create a "worst-case" scenario, ensuring the method can handle unexpected impurities that may arise during the product's shelf life.[3]

Linearity and Range: Ensuring Proportionality

Linearity demonstrates a proportional relationship between the concentration of an analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol: Linearity and Range Assessment

  • Stock Solution Preparation: Prepare a stock solution of each known impurity.

  • Serial Dilutions: Prepare at least five concentrations of each impurity, typically ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit.

  • Analysis and Data Plotting: Analyze each concentration in triplicate. Plot the mean response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.99. The y-intercept should be close to zero.

Self-Validating System: The high correlation coefficient and near-zero intercept provide confidence that the response is directly and reliably proportional to the concentration.

Accuracy and Precision: Closeness to the Truth and Consistency

Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Protocol: Accuracy (Recovery) and Precision (Repeatability & Intermediate Precision)

  • Accuracy:

    • Spike a known amount of each impurity into the sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze these samples in triplicate.

    • Calculate the percent recovery of each impurity. Acceptance criteria are typically between 80% and 120%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be within an appropriate limit, often ≤ 15% for impurities at the specification limit.

Expert Insight: Performing accuracy and precision studies across the specified range ensures the method is reliable for quantifying impurities at various levels that may be encountered in routine analysis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Smallest Amounts

The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantitated. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[13]

Experimental Protocol: LOD and LOQ Determination

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Trustworthiness: A well-defined LOQ is critical for ensuring that the method can reliably quantify impurities at or above the reporting threshold defined in ICH Q3A/Q3B.[1]

Robustness: Withstanding Minor Variations

Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: Robustness Evaluation

  • Identify Critical Parameters: For an HPLC method, these may include:

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2%)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

  • Systematic Variation: Vary one parameter at a time while keeping others constant.

  • Analyze and Assess Impact: Analyze a sample with each variation and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and impurity quantification.

Authoritative Grounding: Demonstrating robustness provides confidence that the method will perform consistently in different laboratories and under slightly different conditions, a key aspect of method transferability.

PART 3: Visualization of Key Concepts

ICH Impurity Validation Workflow

This diagram illustrates the logical flow of the validation process for impurities, starting from method development and culminating in a fully validated analytical procedure.

ICH_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Impurity Control (ICH Q3A/B) Dev Develop Analytical Method (e.g., HPLC, UPLC-MS) Forced_Deg Forced Degradation Studies Specificity Specificity Forced_Deg->Specificity Informs Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Reporting Reporting Threshold LOD_LOQ->Reporting Must be ≤ Validated_Method Validated Analytical Method for Dinoprost 11,15-Dipivalate Impurities Robustness->Validated_Method Identification Identification Threshold Qualification Qualification Threshold

Caption: Workflow for ICH-compliant impurity method validation.

Relationship Between Key Validation Parameters

This diagram illustrates the interconnectedness of the core validation parameters, emphasizing how they collectively ensure a reliable analytical method.

Validation_Parameters center Reliable Method Specificity Specificity center->Specificity Ensures correct analyte is measured Accuracy Accuracy center->Accuracy Ensures result is close to true value Precision Precision center->Precision Ensures consistency of results Linearity Linearity center->Linearity Ensures proportionality Specificity->Accuracy Precision->Accuracy Linearity->Accuracy LOQ LOQ LOQ->Linearity Robustness Robustness Robustness->center Ensures transferability

Caption: Interrelationship of core analytical validation parameters.

Conclusion

The validation of analytical methods for impurities in Dinoprost 11,15-Dipivalate is a scientifically rigorous process that underpins drug safety and quality. A thorough understanding and application of the ICH guidelines are essential for regulatory success. While both HPLC-UV and UPLC-MS can be validated for this purpose, UPLC-MS offers significant advantages in specificity and sensitivity, making it the preferred technique for comprehensive impurity profiling, especially when dealing with potentially novel or low-level impurities. By following the structured approach and detailed protocols outlined in this guide, researchers and scientists can develop and validate robust analytical methods that are not only compliant but also scientifically sound.

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • ICH. (2023, April 3). assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2).
  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC.
  • ICH. (2005, November). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • European Medicines Agency (EMA). (2014, September 24). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline.
  • ICH. (2006, October 25). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • PMDA. (2006, June 6). Q3B(R2).
  • European Medicines Agency (EMA). (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ICH. (2006, October 25). impurities in new drug substances q3a(r2).
  • ICH. (2006, June 6). Q3B(R2) Guideline.pdf.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. (1981). Prostaglandin Prodrugs III: Synthesis and Biological Properties of C9- And C15-monoesters of Dinoprost (Prostaglandin F2 Alpha).
  • University of Hertfordshire. (2025, September 15). Dinoprost - AERU.
  • PubMed. (1983). Prostaglandin monolayers II: monomolecular film behavior of dinoprost C-15 alkyl esters.
  • EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Validation

Comparative Application Guide: Lipophilic Prodrugs of Dinoprost (PGF2α) with a Focus on 11,15-Dipivalate

Executive Summary Dinoprost (Prostaglandin F2α or PGF2α) is a potent FP prostanoid receptor agonist utilized to reduce intraocular pressure (IOP) by enhancing uveoscleral outflow. However, the topical application of natu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dinoprost (Prostaglandin F2α or PGF2α) is a potent FP prostanoid receptor agonist utilized to reduce intraocular pressure (IOP) by enhancing uveoscleral outflow. However, the topical application of natural PGF2α is severely limited by its poor corneal permeability and high incidence of conjunctival hyperemia. To circumvent these pharmacokinetic barriers, lipophilic esterification has been widely adopted[1].

This guide objectively compares various lipophilic prodrugs of dinoprost—specifically highlighting the unique pharmacokinetic profile of dinoprost 11,15-dipivalate —to assist researchers and drug development professionals in selecting optimal prodrug strategies for anterior segment ocular delivery.

Mechanistic Rationale: The Lipophilicity Paradox

The cornea consists of a lipophilic epithelium and endothelium sandwiching a highly hydrophilic stroma. Natural dinoprost is too hydrophilic to cross the epithelium efficiently. Esterification masks the polar hydroxyl groups, increasing the partition coefficient and facilitating rapid epithelial uptake.

However, extreme lipophilicity introduces a pharmacokinetic paradox. While dinoprost 11,15-dipivalate (a diester) demonstrates enhanced corneal penetration compared to natural PGF2α, its extreme lipophilicity severely restricts its scleral penetration[2]. The sclera is predominantly an aqueous, porous matrix; highly lipophilic molecules like the 11,15-dipivalate ester become trapped in the adjacent lipid membranes or conjunctival tissues, failing to partition into the aqueous scleral stroma. Conversely, monoesters like the 11-pivalate or 1-isopropyl esters strike a more optimal hydrophilic-lipophilic balance (HLB), allowing for rapid transit through both lipid and aqueous barriers[2].

Bioconversion Kinetics and the Separation Index

The clinical viability of a dinoprost prodrug is defined by its Separation Index —the ratio of bioavailable PGF2α driving ocular hypotension (the therapeutic effect) to the bioavailable PGF2α causing surface vasodilation (the adverse hyperemia effect)[3].

Dinoprost 11,15-dipivalate exhibits high metabolic stability against corneal esterases compared to monoesters (e.g., 15-valeryl or 1-isopropyl esters), which are rapidly and extensively hydrolyzed[3]. This slow, sustained bioconversion prevents a sudden spike of free PGF2α at the ocular surface, thereby minimizing conjunctival hyperemia while delivering a steady state of the active moiety to the ciliary body. The 1,11-lactone prodrug shares this favorable kinetic profile, yielding the highest separation index among evaluated analogs[3].

Comparative Performance Metrics

The following table synthesizes experimental permeability and bioconversion data for natural dinoprost and its lipophilic prodrugs, highlighting the distinct profile of the 11,15-dipivalate ester.

Prodrug / CompoundModification TypeCorneal Penetration ( )Scleral Penetration ( )Metabolic StabilitySeparation Index
Dinoprost (PGF2α) None (Active)Poor (1.65 - 2.38 x 10⁻⁶ cm/s)Good (6.90 - 17.1 x 10⁻⁶ cm/s)N/ALow
11,15-dipivalate DiesterModerate-HighPoor (1.22 x 10⁻⁶ cm/s)High1.80
1,11-lactone LactoneHighNot ReportedVery High2.33
11-pivalate MonoesterVery HighGoodModerateN/A
1-isopropyl MonoesterHighGoodLowN/A
15-acetyl MonoesterHighGoodModerateN/A

Data aggregated from in vitro human ocular tissue models and rabbit bioconversion assays.

Validated Experimental Protocols

To ensure high scientific integrity and reproducibility, the following self-validating protocols are recommended for evaluating prostaglandin prodrugs.

Protocol A: In Vitro Ussing Chamber Permeability Assay

Purpose: To quantify the apparent permeability ( ) of prodrugs across isolated ocular tissues. Causality & Validation: This system utilizes Transepithelial Electrical Resistance (TEER) as a built-in validation step. A sudden drop in TEER indicates compromised tight junctions, which would artificially inflate paracellular permeability and invalidate transcellular drug transport data.

  • Tissue Preparation : Excise human or rabbit corneas/scleras immediately post-mortem. Mount the tissues carefully between the two halves of a modified Ussing perfusion chamber.

  • Integrity Validation : Measure TEER across the mounted tissue. Discard any samples falling below established baseline resistance thresholds (e.g., < 300 Ω·cm² for rabbit cornea).

  • Dosing : Introduce a known concentration (e.g., 10 µM) of the prodrug dissolved in a physiologically buffered solution (pH 7.4) into the donor (epithelial) compartment.

  • Kinetic Sampling : Withdraw 200 µL aliquots from the receiver compartment at 30, 60, 90, 120, and 180 minutes. Critical Step: Immediately replace the withdrawn volume with fresh, pre-warmed buffer to strictly maintain "sink conditions" (ensuring the concentration gradient driving Fickian diffusion remains constant).

  • Quantification : Analyze the aliquots using LC-MS/MS to quantify both the intact prodrug and the bioconverted PGF2α. Calculate using the equation: .

Protocol B: Ex Vivo Bioconversion (Metabolic Stability) Assay

Purpose: To determine the enzymatic half-life ( ) of prodrugs in target tissues. Causality & Validation: The use of ice-cold organic solvents instantly denatures tissue esterases, "freezing" the kinetic profile at exact time points to prevent post-sampling degradation artifacts.

  • Homogenization : Homogenize fresh corneal or conjunctival tissues in 0.1 M phosphate buffer (pH 7.4) at 4°C to preserve esterase activity prior to the assay.

  • Incubation : Pre-incubate the homogenate at 37°C for 5 minutes. Spike the homogenate with the prodrug to achieve a final concentration of 5 µM.

  • Quenching : At predetermined intervals (e.g., 0, 15, 30, 60 minutes), extract a 100 µL aliquot and immediately plunge it into 300 µL of ice-cold acetonitrile.

  • Centrifugation & Analysis : Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via HPLC to calculate the degradation rate constant ( ) and half-life ( ).

Visualizations

G Prodrug Dinoprost 11,15-dipivalate (Lipophilic Prodrug) Cornea Corneal Esterases (First-Pass Metabolism) Prodrug->Cornea Penetration PGF2a Dinoprost (PGF2α) (Active Drug) Cornea->PGF2a Bioactivation FP_Rec FP Prostanoid Receptor (Ciliary Body) PGF2a->FP_Rec Receptor Binding IOP Increased Uveoscleral Outflow (Ocular Hypotension) FP_Rec->IOP Therapeutic Effect Hyperemia Vasodilation (Conjunctival Hyperemia) FP_Rec->Hyperemia Adverse Effect

Figure 1: Bioconversion pathway of Dinoprost 11,15-dipivalate and FP receptor activation.

Workflow Step1 1. Tissue Mounting Excise & mount in Ussing Chamber Step2 2. Integrity Validation Measure TEER for tight junctions Step1->Step2 Step3 3. Prodrug Application Dose donor compartment Step2->Step3 Step4 4. Kinetic Sampling Sample & maintain sink conditions Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify prodrug & PGF2α Step4->Step5

Figure 2: Step-by-step Ussing chamber workflow for evaluating transcorneal permeability.

References

  • Madhu, C., Rix, P., Nguyen, T. C., & Tang-Liu, D. D. (1998). Penetration of natural prostaglandins and their ester prodrugs and analogs across human ocular tissues in vitro. Journal of Ocular Pharmacology and Therapeutics. 2

  • Chien, D. S., Tang-Liu, D. D., & Woodward, D. F. (1997). Ocular penetration and bioconversion of prostaglandin F2alpha prodrugs in rabbit cornea and conjunctiva. Journal of Pharmaceutical Sciences. 3

  • Cholkar, K., Dasari, S. R., Pal, D., & Mitra, A. K. (2013). Novel Strategies for Anterior Segment Ocular Drug Delivery. Journal of Ocular Pharmacology and Therapeutics. 1

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal Procedures for Dinoprost 11,15-dipivalate

As drug development professionals and laboratory scientists, we frequently handle highly potent active pharmaceutical ingredients (HPAPIs). Dinoprost 11,15-dipivalate, a lipophilic prodrug derivative of Prostaglandin F2α...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and laboratory scientists, we frequently handle highly potent active pharmaceutical ingredients (HPAPIs). Dinoprost 11,15-dipivalate, a lipophilic prodrug derivative of Prostaglandin F2α (PGF2α), presents unique operational and logistical challenges. Because it is readily absorbed through the skin and respiratory tract, accidental exposure can trigger severe systemic effects, including profound bronchospasms and reproductive toxicity (abortifacient effects)[1].

To build a culture of safety and ensure regulatory compliance, this guide provides field-proven, step-by-step protocols for the safe disposal and spill management of Dinoprost 11,15-dipivalate.

Mechanistic Causality: Why Strict Disposal is Non-Negotiable

To understand the rigor of these disposal protocols, we must first examine the pharmacodynamics of PGF2α analogs. Dinoprost 11,15-dipivalate acts as a potent agonist at the FP prostanoid receptor. Upon exposure—even in microgram quantities—the compound binds to FP receptors on smooth muscle cells. This binding activates the Phospholipase C (PLC) pathway, leading to the production of IP3 and a rapid influx of intracellular calcium[2].

In a laboratory setting, inhalation of aerosolized powder or dermal absorption of a spilled liquid bypasses first-pass metabolism. This directly induces smooth muscle contraction, manifesting as severe asthma-like bronchospasms or unintended uterine contractions[1]. Therefore, disposal procedures must be designed to absolutely prevent aerosolization and dermal contact.

G A Dinoprost 11,15-dipivalate Exposure B FP Prostanoid Receptor Activation A->B C Phospholipase C (PLC) Cleavage B->C D IP3 & DAG Production C->D E Intracellular Ca2+ Release D->E F Smooth Muscle Contraction (Bronchospasm / Uterine) E->F

Fig 1: Dinoprost FP receptor signaling pathway driving reproductive and respiratory toxicity.

Quantitative Safety & Hazard Profile

Before initiating any disposal or cleanup procedure, laboratory personnel must be aware of the compound's hazard classifications. The following table synthesizes the critical safety data for Dinoprost derivatives to guide your risk assessment.

ParameterClassification / ValuePrimary Source
Target Organs Respiratory system, Reproductive systemZoetis SDS[1]
Acute Oral Toxicity Category 4 (Harmful if swallowed)Thermo Fisher SDS[3]
Reproductive Toxicity Category 1A (May damage fertility or the unborn child)Thermo Fisher SDS[3]
Primary Exposure Routes Dermal absorption, Inhalation of aerosols, IngestionZoetis SDS[1]
Environmental Hazard High (Do not discharge into sewer or waterways)SCBT Guidelines[4]
Approved Disposal Licensed high-temperature chemical incinerationPfizer SDS[5]

Step-by-Step Disposal Methodologies

Because Dinoprost 11,15-dipivalate is an environmentally persistent endocrine disruptor, under no circumstances should it be disposed of down the drain or in regular municipal trash [2]. Furthermore, evaporation inside a fume hood is strictly prohibited, as it concentrates the hazard and contaminates the laboratory's ventilation system[2].

Protocol A: Routine Liquid and Solid Waste Disposal

This self-validating protocol ensures that all active pharmaceutical ingredients (APIs) are contained and neutralized before leaving the facility.

  • Segregation: Segregate Dinoprost 11,15-dipivalate waste from general organic or aqueous waste streams. Cross-contamination unnecessarily increases the volume of highly hazardous reproductive waste.

  • Primary Containment: Collect all liquid waste (e.g., HPLC effluents, reaction filtrates) in high-density polyethylene (HDPE) or glass containers. Ensure the container is securely sealed with a leak-proof cap[4].

  • Solid Waste Handling: Place contaminated consumables (pipette tips, gloves, weighing boats) into a double-lined, puncture-resistant biohazard or chemical waste bag.

  • Decontamination of Emptied Containers: Emptied primary containers must undergo a triple-rinse procedure using a suitable organic solvent (e.g., methanol or ethanol) capable of solubilizing the lipophilic 11,15-dipivalate ester[2]. Add this rinsate directly to the liquid hazardous waste stream.

  • Labeling & Storage: Label the container explicitly with "Hazardous Waste: Toxic/Reproductive Hazard (Dinoprost derivative)". Store locked up in a cool, dry, well-ventilated secondary containment area, away from incompatible oxidizing agents[3].

  • Final Destruction: Transfer the sealed waste to a licensed environmental disposal company for high-temperature chemical incineration. Incineration ensures the complete thermal degradation of the prostaglandin chemical backbone[5].

Protocol B: Emergency Spill Response

Spills represent the highest risk of acute exposure. The response logic depends entirely on the physical state of the compound to prevent aerosolization and dermal contact.

Workflow Start Dinoprost 11,15-dipivalate Waste Decision Waste State? Start->Decision Liquid Liquid Solutions (Aqueous/Organic) Decision->Liquid Solid Solid / Powder / Contaminated PPE Decision->Solid LiqProcess Collect in Sealed, Labeled Container Liquid->LiqProcess SolProcess HEPA Vacuum or Dampen & Sweep Solid->SolProcess Decon Triple Rinse Emptied Containers with Solvent LiqProcess->Decon SolProcess->Decon Incineration Licensed High-Temp Chemical Incineration Decon->Incineration

Fig 2: Step-by-step laboratory disposal and spill response workflow for Dinoprost derivatives.

For Dry Powder Spills:

  • Evacuate & Isolate: Immediately advise personnel in the area and restrict access to the spill zone[4].

  • PPE Escalation: Don chemical-resistant gloves, a laboratory coat, safety goggles, and an N95 or HEPA-filtered dust respirator[4].

  • Suppression: Do not use compressed air or standard sweeping, which will aerosolize the potent powder. Instead, gently dampen the powder with water or a damp absorbent pad to prevent dusting[4].

  • Collection: Use a specialized HEPA-filtered vacuum cleaner (explosion-proof) to collect the dampened powder, or carefully sweep it into a sealed plastic container[4].

For Wet/Liquid Spills:

  • Containment: Prevent the liquid from entering laboratory drains, sewers, or water courses at all costs[4].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial chemical spill pads)[5].

  • Extraction: Shovel or scoop the absorbed mixture into a labeled, sealable hazardous waste container[4].

  • Surface Decontamination: Wash the affected surface thoroughly with copious amounts of water and a detergent solution to remove lipophilic residues. Capture all runoff using absorbent pads for incineration disposal[1][4].

Conclusion

Handling Dinoprost 11,15-dipivalate requires a proactive, mechanistic approach to laboratory safety. By understanding the FP receptor pathway that makes this compound so potent, researchers can appreciate the absolute necessity of HEPA filtration, triple-rinsing, and the strict avoidance of drain disposal. Implementing these self-validating protocols ensures regulatory compliance and safeguards the long-term health of your scientific team.

References

  • Prostaglandin F2a - Santa Cruz Biotechnology Source: SCBT Safety Data URL
  • Safe Disposal of 15(S)
  • SAFETY DATA SHEET - Prostaglandin F2alpha tris salt Source: Thermo Fisher Scientific URL
  • Lutalyse-Injection-SDS.
  • MATERIAL SAFETY DATA SHEET - Dinoprost Tromethamine Sterile Solution Source: Pfizer URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dinoprost 11,15-dipivalte
Reactant of Route 2
Dinoprost 11,15-dipivalte
© Copyright 2026 BenchChem. All Rights Reserved.